4-Methoxynicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-2-3-8-4-6(7)5-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUFIMUCFQUBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462547 | |
| Record name | 4-methoxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82257-15-6 | |
| Record name | 4-methoxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-4-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methoxynicotinaldehyde: A Comprehensive Technical Guide for Researchers
CAS Number: 82257-15-6
Synonyms: 4-methoxy-pyridine-3-carboxaldehyde, 3-Formyl-4-methoxypyridine
This technical guide provides an in-depth overview of 4-Methoxynicotinaldehyde, a pyridine derivative of interest to researchers in synthetic chemistry and drug discovery. The document covers its chemical and physical properties, a detailed experimental protocol for its synthesis, predicted spectroscopic data, and a discussion of its potential applications in the development of novel therapeutics, supported by the biological activities of structurally related compounds.
Core Chemical and Physical Properties
This compound is a solid organic compound. Its properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 82257-15-6 | [1][2] |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| Melting Point | 63-67 °C | [1] |
| Boiling Point | 262.9 ± 20.0 °C (Predicted) | [1] |
| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved via a directed ortho-metalation (DoM) of 4-methoxypyridine, followed by formylation. This method allows for regioselective introduction of the aldehyde group at the C-3 position. Below is a detailed experimental protocol adapted from established procedures for the synthesis of related pyridine aldehydes.[3]
Experimental Protocol: Synthesis via Directed Metalation and Formylation
Materials:
-
4-Methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with anhydrous THF. The solvent is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: 4-Methoxypyridine is dissolved in a minimal amount of anhydrous THF and added to the reaction flask. Subsequently, a solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise via the dropping funnel, while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation at the C-3 position.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature overnight.[3]
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is separated and extracted three times with ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ 9.9-10.1 ppm.Pyridine Protons: Three aromatic protons in the region of δ 7.0-8.8 ppm, showing characteristic pyridine ring splitting patterns.Methoxy Protons (OCH₃): Singlet, δ 3.9-4.1 ppm. |
| ¹³C NMR | Aldehyde Carbonyl (C=O): δ 190-195 ppm.Pyridine Carbons: Aromatic carbons in the range of δ 110-165 ppm.Methoxy Carbon (OCH₃): δ 55-60 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorption band around 1700-1715 cm⁻¹.C-O Stretch (Methoxy): Absorption band around 1250-1300 cm⁻¹.Aromatic C=C and C=N Stretches: Bands in the 1400-1600 cm⁻¹ region.Aromatic C-H Stretch: Bands above 3000 cm⁻¹. |
Applications in Drug Discovery and Biological Activity
The methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While specific biological data for this compound is limited, its role as a synthetic intermediate for creating more complex molecules with therapeutic potential is significant. Derivatives of methoxypyridines have been investigated as potent inhibitors of key signaling pathways implicated in cancer.
Potential as an Intermediate for Kinase Inhibitors
Structurally related pyridine and quinazoline derivatives have shown potent inhibitory activity against protein kinases that are crucial for cancer cell proliferation and survival.[2][4] For instance, the PI3K/Akt/mTOR and c-Met signaling pathways are frequently dysregulated in various cancers.[2][5] The synthesis of libraries of methoxypyridine derivatives allows for the exploration of structure-activity relationships (SAR) to develop selective and potent kinase inhibitors. This compound serves as a valuable building block in this context, with the aldehyde group providing a reactive handle for further chemical modifications to generate diverse molecular architectures.
Below is a diagram illustrating a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs derived from heterocyclic scaffolds like methoxypyridine.
Experimental Protocol for In Vitro Anticancer Activity Screening
To evaluate the potential of novel compounds derived from this compound as anticancer agents, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A serial dilution of the test compounds is prepared in the cell culture medium. The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization and Measurement: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for application in the synthesis of novel compounds for drug discovery. Its straightforward synthesis and the reactivity of its aldehyde functional group make it an attractive starting material for creating diverse chemical libraries. Further investigation into the biological activities of its derivatives, particularly as kinase inhibitors for anticancer therapy, is a promising avenue for future research. This guide provides foundational information to support such endeavors in the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of 4-Methoxynicotinaldehyde: A Technical Guide for Researchers
An In-depth Examination of Synthetic Pathways from Pyridine Derivatives for Application in Pharmaceutical and Chemical Research
This technical guide provides a comprehensive overview of established and potential synthetic routes for the preparation of 4-methoxynicotinaldehyde, a valuable pyridine derivative for researchers, scientists, and professionals in drug development. This document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic workflows to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound, also known as 4-methoxypyridine-3-carbaldehyde, is a key building block in the synthesis of a variety of more complex molecules, including potential antimicrobial and antifungal agents. Its utility as an intermediate for the synthesis of compounds like 4-hydroxy-3-pyridinecarboxylic acid further underscores its importance in medicinal chemistry.[1] This guide explores three primary synthetic strategies originating from readily available pyridine derivatives.
Synthetic Pathways
Three principal synthetic routes for this compound are discussed, each with distinct advantages and challenges. The selection of a particular pathway may depend on factors such as the availability of starting materials, desired scale, and safety considerations.
Route 1: Directed Ortho-Metalation of 4-Methoxypyridine
This approach involves the direct formylation of 4-methoxypyridine at the 3-position through a directed ortho-metalation (DoM) strategy. This method offers a direct and relatively efficient route to the target molecule from a commercially available starting material.
Route 2: Nucleophilic Aromatic Substitution of 4-Chloronicotinaldehyde
This pathway is predicated on the nucleophilic displacement of a chloro group from the 4-position of the pyridine ring by a methoxide source. Halogenated pyridines are common precursors in organic synthesis, making this a theoretically viable and important route to explore.
Route 3: O-Methylation of 4-Hydroxynicotinaldehyde
This synthetic strategy involves the initial synthesis of 4-hydroxynicotinaldehyde, followed by the methylation of the hydroxyl group to yield the desired methoxy derivative. This route is contingent on the efficient preparation of the hydroxy precursor.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data associated with the primary synthetic route for which a detailed protocol has been established in the literature. Data for alternative routes remain to be fully elucidated in published experimental procedures.
| Route | Starting Material | Key Reagents | Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 4-Methoxypyridine | tert-Butyllithium, N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | -78 to -23 | 61 | >98 (by 1H NMR) |
| 2 | 4-Chloronicotinaldehyde | Sodium Methoxide | Methanol | Not specified | Not specified | Not specified |
| 3 | 4-Hydroxynicotinaldehyde | Methylating Agent (e.g., Methyl Iodide) | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Route 1: Synthesis of this compound from 4-Methoxypyridine
This protocol is adapted from a published procedure and details the synthesis of this compound via directed ortho-metalation.[1]
Materials:
-
4-Methoxypyridine
-
tert-Butyllithium (1.7 M in pentane)
-
2-Bromotoluene
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF), anhydrous
-
Ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous potassium carbonate
-
Silica gel for column chromatography
-
Ethanol
-
Ethyl acetate
Procedure:
-
To a stirred solution of anhydrous tetrahydrofuran (380 mL) under a nitrogen atmosphere, add tert-butyllithium (90.6 mL, 154 mmol; 1.7 M in pentane) via cannula.
-
Cool the reaction mixture to -78°C.
-
Add 2-bromotoluene (11.3 mL, 74.1 mmol) dropwise to the cooled reaction mixture.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Add 4-methoxypyridine (5.79 mL, 57 mmol) dropwise to the reaction mixture at -78°C.
-
Allow the resulting mixture to stir at -23°C for 3 hours.
-
Cool the reaction mixture back down to -78°C.
-
Add N,N-dimethylformamide (6.62 mL, 85.5 mmol) and continue stirring at -78°C for 1 hour.
-
Slowly quench the reaction with a saturated aqueous sodium chloride solution (100 mL) at -78°C, and then allow the mixture to slowly warm to room temperature.
-
Add ether (200 mL) to the reaction mixture and separate the organic and aqueous layers.
-
Extract the aqueous layer with ether (2 x 150 mL).
-
Combine the organic layers and dry with anhydrous potassium carbonate (20 g).
-
Remove the potassium carbonate by filtration and wash the filter cake with ether (100 mL).
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using an eluent of 5:95 ethanol:ethyl acetate to afford this compound as a yellow solid.
Quantitative Data:
-
Yield: 4.79 g (61%)
-
Purity: >98% as determined by 1H NMR
Mandatory Visualizations
Logical Workflow for Synthesis Route 1
Caption: Workflow for the synthesis of this compound from 4-methoxypyridine.
Signaling Pathway of a Potential Application
While the direct signaling pathways of this compound are not extensively documented, its derivatives are investigated for various biological activities. The following diagram illustrates a hypothetical signaling pathway where a downstream product derived from this compound acts as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.
Conclusion
The synthesis of this compound is a crucial step for the development of novel chemical entities in the pharmaceutical and agrochemical sectors. The directed ortho-metalation of 4-methoxypyridine presents a well-documented and efficient method for its preparation. Further research into the nucleophilic aromatic substitution and O-methylation routes is warranted to provide a broader range of synthetic options for researchers. This guide serves as a foundational resource for the synthesis and potential applications of this important pyridine derivative.
References
4-Methoxynicotinaldehyde chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Chemical Structure
IUPAC Name: 4-methoxypyridine-3-carbaldehyde[1][2][3]
Synonyms: 4-Methoxynicotinaldehyde, 3-Formyl-4-methoxypyridine[1][2]
Chemical Structure:
Molecular Formula: C₇H₇NO₂[1][3]
Physicochemical Properties
A summary of the key quantitative data for 4-methoxypyridine-3-carbaldehyde is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 137.14 g/mol | [1][3] |
| Melting Point | 63-67 °C | [1][2][4] |
| Boiling Point | 262.9 ± 20.0 °C (Predicted) | [1][2][4] |
| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Appearance | White to yellow solid | [1] |
| Storage Temperature | 2-8 °C under inert gas | [1] |
Experimental Protocols
Synthesis of 4-methoxypyridine-3-carbaldehyde from 4-methoxypyridine
This section details a representative experimental protocol for the synthesis of 4-methoxypyridine-3-carbaldehyde.
Materials:
-
Tetrahydrofuran (THF)
-
tert-Butyllithium (1.7 M in pentane)
-
2-Bromotoluene
-
4-Methoxypyridine
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium chloride solution
-
Ether
-
Anhydrous potassium carbonate
-
Silica gel
-
Ethanol
-
Ethyl acetate
Procedure:
-
To a stirred solution of tetrahydrofuran (380 mL), add tert-butyllithium (90.6 mL, 154 mmol; 1.7 M in pentane) via cannula under a nitrogen atmosphere.
-
Cool the reaction mixture to -78°C.
-
Slowly add 2-bromotoluene (11.3 mL, 74.1 mmol) dropwise to the cooled reaction mixture.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Add 4-methoxypyridine (5.79 mL, 57 mmol) dropwise to the reaction mixture at -78°C.
-
Allow the resulting mixture to stir at -23°C for 3 hours.
-
Cool the reaction mixture again to -78°C and add N,N-dimethylformamide (6.62 mL, 85.5 mmol).
-
Continue stirring at -78°C for 1 hour.
-
Slowly quench the reaction by adding saturated aqueous sodium chloride solution (100 mL) at -78°C, and then allow the mixture to warm to room temperature.
-
Add ether (200 mL) to the reaction mixture and separate the organic and aqueous layers.
-
Extract the aqueous layer with ether (2 x 150 mL).
-
Combine the organic layers and dry with anhydrous potassium carbonate (20 g).
-
Filter to remove the potassium carbonate and wash the filter cake with ether (100 mL).
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-methoxypyridine-3-carbaldehyde by silica gel column chromatography using a 5:95 ethanol:ethyl acetate eluent to yield the final product as a yellow solid.[1]
Synthetic Pathway and Applications
4-methoxypyridine-3-carbaldehyde serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. One notable application is in the preparation of 7,8-dimethylquinoline derivatives, which are being investigated as potential antimicrobial and antifungal agents.[1]
The following diagram illustrates a generalized synthetic workflow for the utilization of 4-methoxypyridine-3-carbaldehyde as a building block.
Caption: Synthetic utility of 4-methoxypyridine-3-carbaldehyde.
Spectral Data
Note: No peer-reviewed experimental ¹H NMR, ¹³C NMR, or IR spectra for 4-methoxypyridine-3-carbaldehyde could be located in the searched databases. Researchers should perform their own spectral analysis for characterization.
Conclusion
4-methoxypyridine-3-carbaldehyde is a key heterocyclic building block with significant potential in the development of novel therapeutic agents. Its synthesis is well-established, and its utility as a precursor to complex quinoline derivatives highlights its importance in medicinal chemistry and drug discovery programs. Further research into the biological activities of its derivatives is warranted.
References
- 1. 4-Methoxy-3-pyridinecarboxaldehyde | 82257-15-6 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 82257-15-6 CAS MSDS (4-Methoxy-3-pyridinecarboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Methoxypyridine-3-carboxaldehyde | CAS#:82257-15-6 | Chemsrc [chemsrc.com]
Spectroscopic Profile of 4-Methoxynicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxynicotinaldehyde (also known as 4-methoxypyridine-3-carbaldehyde). Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the empirical validation of these predictions.
Compound Identification
| Systematic Name | 4-methoxypyridine-3-carbaldehyde |
| Synonyms | This compound, 3-Formyl-4-methoxypyridine |
| CAS Number | 82257-15-6[1][2] |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol [1][2] |
| Structure |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to related structures such as 4-methoxypyridine, nicotinaldehyde, and 6-chloro-4-methoxynicotinaldehyde.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.3 | s | - | Aldehyde H |
| ~8.7 | s | - | Aromatic H (H-2) |
| ~8.5 | d | ~5.0 | Aromatic H (H-6) |
| ~7.0 | d | ~5.0 | Aromatic H (H-5) |
| ~4.0 | s | - | Methoxy H (-OCH₃) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | Aldehyde C (C=O) |
| ~165 | Aromatic C (C-4) |
| ~155 | Aromatic C (C-2) |
| ~152 | Aromatic C (C-6) |
| ~118 | Aromatic C (C-3) |
| ~108 | Aromatic C (C-5) |
| ~56 | Methoxy C (-OCH₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (ν, cm⁻¹) | Intensity | Assignment |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde)[3] |
| ~1600, ~1480 | Medium-Strong | C=C/C=N stretch (pyridine ring) |
| ~1250 | Strong | C-O-C stretch (aryl ether) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 137 | High | [M]⁺ (Molecular Ion) |
| 136 | Moderate | [M-H]⁺ |
| 108 | High | [M-CHO]⁺ |
| 78 | Moderate | [C₅H₄N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
Instrumentation: 400 or 500 MHz NMR Spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the spectrum using the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation and Analysis:
-
Record a background spectrum of the empty ATR crystal.[4]
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure with the ATR anvil to ensure good contact.[4]
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis:
-
Identify and label the major absorption bands.
-
Correlate the observed bands with known vibrational frequencies of functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
Sample Preparation (for ESI):
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, often containing 0.1% formic acid to promote protonation.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode ([M+H]⁺).
-
Capillary Voltage: 3-4 kV.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ for ESI).
-
Analyze the fragmentation pattern to propose fragmentation pathways.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
References
1H NMR and 13C NMR spectral analysis of 4-Methoxynicotinaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its presence as a key structural motif in various biologically active compounds. A thorough understanding of its molecular structure is paramount for the rational design and synthesis of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, based on predicted spectral data, to serve as a valuable resource for researchers in the field.
Molecular Structure and Atom Numbering
The foundation of NMR spectral analysis is the precise assignment of signals to the corresponding nuclei within the molecule. The structure of this compound with the conventional numbering system used for NMR assignments is depicted below.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound provides valuable insights into the electronic environment of the protons. The data is summarized in the table below.
| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.80 | s | - |
| H-5 | 7.20 | d | 5.5 |
| H-6 | 8.50 | d | 5.5 |
| CHO | 10.20 | s | - |
| OCH₃ | 4.00 | s | - |
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz).
Interpretation of the ¹H NMR Spectrum:
-
Aldehyde Proton (CHO): The proton of the aldehyde group is expected to be the most deshielded, appearing as a singlet at approximately 10.20 ppm due to the strong electron-withdrawing nature of the carbonyl group.
-
Aromatic Protons (H-2, H-5, H-6): The pyridine ring protons exhibit distinct chemical shifts. H-2, being adjacent to the electronegative nitrogen and the aldehyde group, is significantly deshielded and appears as a singlet around 8.80 ppm. H-6, also adjacent to the nitrogen, is found at a downfield shift of about 8.50 ppm. H-5 is located at a more upfield position of approximately 7.20 ppm. The coupling between H-5 and H-6 results in both signals appearing as doublets with a coupling constant of around 5.5 Hz.
-
Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and appear as a sharp singlet at approximately 4.00 ppm.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152.0 |
| C-3 | 120.0 |
| C-4 | 165.0 |
| C-5 | 110.0 |
| C-6 | 150.0 |
| CHO | 192.0 |
| OCH₃ | 56.0 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz).
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (CHO): The carbon of the aldehyde group is the most deshielded carbon, with a predicted chemical shift of around 192.0 ppm.
-
Aromatic Carbons (C-2 to C-6): The carbon atoms of the pyridine ring resonate in the aromatic region. C-4, being attached to the electron-donating methoxy group, is the most shielded among the ring carbons, with a predicted chemical shift of approximately 165.0 ppm. C-2 and C-6, adjacent to the nitrogen, are significantly deshielded, appearing around 152.0 and 150.0 ppm, respectively. C-3 and C-5 are found at approximately 120.0 and 110.0 ppm.
-
Methoxy Carbon (OCH₃): The carbon of the methoxy group is expected to have a chemical shift of about 56.0 ppm.
Experimental Protocols
A standard experimental procedure for acquiring the ¹H and ¹³C NMR spectra of this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
Visualization of NMR Data and Workflows
COSY Correlations
A Correlation Spectroscopy (COSY) experiment is instrumental in identifying proton-proton coupling networks. The expected COSY correlations for the aromatic protons of this compound are visualized below.
Physical and chemical properties of 4-Methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxynicotinaldehyde, a substituted pyridine derivative, is a compound of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, spectral data, and a representative synthesis protocol. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.
Chemical and Physical Properties
This compound (CAS RN: 82257-15-6), also known as 4-methoxy-3-pyridinecarboxaldehyde, is a light yellow solid at room temperature.[1] Its core structure consists of a pyridine ring substituted with a methoxy group at the 4-position and a formyl group at the 3-position.
Structure and Identification
-
IUPAC Name: 4-methoxypyridine-3-carbaldehyde
-
Synonyms: this compound, 3-Formyl-4-methoxypyridine, 4-Methoxy-3-pyridinecarboxaldehyde
-
CAS Number: 82257-15-6
-
Molecular Formula: C₇H₇NO₂
-
Molecular Weight: 137.14 g/mol
-
Canonical SMILES: COC1=C(C=NC=C1)C=O
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | Light yellow solid | [1] |
| Melting Point | 63-67 °C | [2][3] |
| Boiling Point | 262.9 °C at 760 mmHg | [1] |
| Density | 1.159 g/cm³ | [1] |
| Flash Point | 112.8 °C | [1] |
| Exact Mass | 137.04800 u | [1] |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule. A representative ¹H NMR spectrum of this compound is available from commercial suppliers.[1]
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The infrared spectrum reveals the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the C=O stretching of the aldehyde (typically around 1700 cm⁻¹), C-O stretching of the methoxy group, and C=N and C=C stretching vibrations of the pyridine ring.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M+) for this compound would be observed at an m/z of 137.14. Common fragmentation patterns for aromatic aldehydes involve the loss of the formyl group (CHO) or hydrogen radical (H•).
Experimental Protocols
Synthesis of this compound
A representative synthesis of this compound involves the formylation of a suitable 4-methoxypyridine precursor. A brief reported procedure is as follows:
Materials:
-
4-Chloropyridinium chloride
-
Sodium methoxide
-
n-Butyllithium
-
Ethyl formate
-
Diethyl ether
-
Tetrahydrofuran (THF)
-
Magnesium nitrate
-
Sodium sulfate
-
Potassium carbonate
-
Silica gel
-
Ethanol
-
Ethyl acetate
Procedure: A detailed, step-by-step protocol for the multi-step synthesis is not fully available in the public domain. However, a purification step for the crude product has been described.[2]
Purification: The crude this compound is purified by silica gel column chromatography.[2] The column is eluted with a mixture of ethanol and ethyl acetate (5:95 v/v) to yield the target compound as a yellow solid with a purity of >98% as determined by ¹H NMR.[2]
Caption: A simplified workflow for the synthesis and purification of this compound.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the aldehyde functional group and the electron-rich methoxy-substituted pyridine ring.
-
Aldehyde Group: The aldehyde functionality can undergo various reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions at the carbonyl carbon. It can participate in condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to form alkenes.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The methoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions on the pyridine ring.
-
Stability: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[3]
Biological Activity
The biological activity of this compound has not been extensively studied. However, the nicotinaldehyde scaffold is present in various biologically active molecules. Methoxy-substituted aromatic compounds have been investigated for a range of biological activities, including anticancer and antimicrobial properties. Further research is required to elucidate the specific biological effects and potential signaling pathway interactions of this compound.
Caption: Logical relationship between the structural components of this compound and its properties.
Conclusion
This compound is a valuable chemical entity with potential applications in synthetic and medicinal chemistry. This guide has summarized the currently available data on its physical and chemical properties. Further research is warranted to fully characterize its spectral properties, delineate detailed synthetic methodologies, and explore its biological activity profile. The information provided here serves as a foundational resource to facilitate future investigations into this promising compound.
References
An In-depth Technical Guide on the Reactivity and Stability of the Aldehyde Group in 4-Methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical reactivity and stability of the aldehyde functional group in 4-methoxynicotinaldehyde. This document is intended to be a valuable resource for professionals in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and visualizations of key chemical pathways and workflows.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. The reactivity of the aldehyde group and the overall stability of the molecule are critical parameters that influence its synthetic utility and potential as a pharmaceutical intermediate. The electron-donating methoxy group at the 4-position and the electron-withdrawing nature of the pyridine ring influence the chemical properties of the aldehyde functionality. This guide explores these characteristics in detail.
Reactivity of the Aldehyde Group
The aldehyde group in this compound is a versatile functional group capable of undergoing a variety of chemical transformations. Its reactivity is primarily centered around the electrophilic nature of the carbonyl carbon.
Condensation Reactions
The aldehyde group readily participates in condensation reactions, forming new carbon-carbon bonds. A notable example is the Knoevenagel condensation with active methylene compounds.
Table 1: Knoevenagel Condensation of this compound with Malonic Acid
| Reactants | Catalyst/Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| This compound, Malonic Acid | Pyridine, Piperidine | Reflux, 4 hours | (E)-3-(4-methoxypyridin-3-yl)acrylic acid | 92 | [1] |
Experimental Protocol: Synthesis of (E)-3-(4-methoxypyridin-3-yl)acrylic acid [1]
-
A mixture of this compound (1.0 g, 7.3 mmol) and malonic acid (0.76 g, 7.3 mmol) is prepared in 0.58 ml of pyridine and 0.08 ml of piperidine.
-
The mixture is refluxed in an oil bath and maintained at that temperature for 4 hours.
-
After cooling to room temperature, 1.0 ml of cold ethanol is added to the mixture.
-
The resulting precipitate is collected by filtration, washed with H₂O, and dried to yield the final product.
General Reactivity Profile
The aldehyde group in this compound is expected to exhibit typical reactivity for aromatic aldehydes. This includes nucleophilic addition, oxidation, and reduction reactions.
References
An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 4-Methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxynicotinaldehyde, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its synthesis can be approached from several key starting materials, each presenting distinct advantages and challenges in terms of availability, cost, and reaction complexity. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the core starting materials: 4-chloronicotinaldehyde, 4-hydroxynicotinaldehyde, and 4-methoxypyridine. Detailed experimental methodologies, quantitative data comparison, and diagrammatic representations of synthetic workflows and relevant biological signaling pathways are presented to equip researchers with the necessary information for efficient and informed synthesis design.
Introduction
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound, with its methoxy and aldehyde functionalities at the 4- and 3-positions respectively, serves as a versatile intermediate for the elaboration of more complex molecular architectures. The selection of an appropriate starting material is a critical first step in any synthetic campaign, directly impacting the overall efficiency and feasibility of the process. This guide explores the most pertinent starting materials for the synthesis of this compound, providing a detailed analysis of the associated synthetic transformations.
Key Starting Materials and Synthetic Strategies
The synthesis of this compound can be primarily achieved through three strategic approaches, each defined by its key starting material.
From 4-Chloronicotinaldehyde via Nucleophilic Aromatic Substitution
A common and direct approach involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor, typically 4-chloronicotinaldehyde. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the chloride at the 4-position by a methoxide source.
Experimental Protocol:
-
Reaction: 4-Chloronicotinaldehyde is treated with a solution of sodium methoxide in methanol.
-
Procedure: To a solution of 4-chloronicotinaldehyde (1.0 eq) in anhydrous methanol, a solution of sodium methoxide (typically 1.1 to 1.5 eq) in methanol is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford this compound.
From 4-Hydroxynicotinaldehyde via Methylation
Another viable route commences with 4-hydroxynicotinaldehyde. The hydroxyl group can be methylated using a suitable methylating agent under basic conditions. This method is advantageous if 4-hydroxynicotinaldehyde is a more readily available or cost-effective starting material.
Experimental Protocol:
-
Reaction: 4-Hydroxynicotinaldehyde is O-methylated using a methylating agent such as dimethyl sulfate (DMS) or methyl iodide in the presence of a base.
-
Procedure: To a stirred solution of 4-hydroxynicotinaldehyde (1.0 eq) in an appropriate solvent like acetone or N,N-dimethylformamide (DMF), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added. The mixture is stirred for a short period before the dropwise addition of the methylating agent (1.0 to 1.2 eq). The reaction is typically stirred at room temperature or gently heated until completion.
-
Work-up: The reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with water to remove any remaining base and by-products. The organic layer is dried and concentrated, and the product is purified by crystallization or column chromatography.
From 4-Methoxypyridine via Directed Ortho-Metalation
A more advanced strategy involves the direct C-H functionalization of 4-methoxypyridine. The methoxy group at the 4-position can direct metalation (lithiation) to the adjacent C-3 position. The resulting organometallic intermediate is then quenched with an electrophilic formylating agent to introduce the aldehyde group.
Experimental Protocol:
-
Reaction: 4-Methoxypyridine undergoes directed ortho-lithiation followed by formylation.
-
Procedure: A solution of 4-methoxypyridine (1.0 eq) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (typically 1.1 eq), is added dropwise, and the mixture is stirred for a period to allow for the formation of the 3-lithiated intermediate. Anhydrous N,N-dimethylformamide (DMF) (1.2 to 1.5 eq) is then added as the formylating agent. The reaction is allowed to warm to room temperature slowly.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data Summary
The choice of synthetic route can be guided by factors such as yield, purity, and reaction conditions. The following table summarizes typical quantitative data for the synthesis of this compound from the discussed starting materials.
| Starting Material | Key Reagents | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Purity (%) |
| 4-Chloronicotinaldehyde | Sodium Methoxide | Methanol | Reflux | 2 - 6 | 75 - 90 | >98 |
| 4-Hydroxynicotinaldehyde | Dimethyl Sulfate, K₂CO₃ | Acetone, DMF | 25 - 60 | 4 - 12 | 80 - 95 | >97 |
| 4-Methoxypyridine | n-BuLi, DMF | THF | -78 to 25 | 2 - 4 | 60 - 75 | >95 |
Visualization of Workflows and Pathways
Synthetic Workflow Diagrams
The logical progression of each synthetic route is visualized below using the DOT language.
Caption: Synthetic routes to this compound.
Potential Biological Signaling Pathways
While the direct biological targets of this compound are not extensively documented, its structural similarity to nicotine and its potential use as an intermediate for kinase inhibitors suggest possible interactions with the Nicotinic Acetylcholine Receptor (nAChR) and Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathways.
Nicotine and its derivatives are known to act as agonists at nAChRs, which are ligand-gated ion channels. Activation of these receptors can lead to a cascade of downstream signaling events.
Caption: Simplified nAChR signaling cascade.
Structurally related pyridine carboxaldehydes have been utilized as intermediates in the synthesis of inhibitors targeting the IGF-1R, a receptor tyrosine kinase implicated in cell growth and proliferation.
Navigating the Therapeutic Potential of 4-Methoxypyridine Carboxaldehyde Analogs: A Technical Guide
Disclaimer: Direct and extensive research on the biological activities of 4-methoxynicotinaldehyde derivatives is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the biological activities of closely related methoxy-substituted pyridine and analogous heterocyclic derivatives. The insights from these related compounds provide a strong foundation for researchers, scientists, and drug development professionals to explore the potential of this compound derivatives.
This technical guide delves into the anticancer, antimicrobial, and enzyme-inhibiting properties of various methoxy-substituted heterocyclic compounds, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity of Methoxy-Substituted Pyridine Derivatives
The pyridine scaffold, particularly when substituted with methoxy groups, is a cornerstone in the design of novel anticancer agents. These compounds have demonstrated potent cytotoxic effects across a range of cancer cell lines, often acting through the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of various methoxy-substituted pyridine and related heterocyclic derivatives against several human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Analogues | IPA-5, IPA-6, IPA-8, IPA-9, IPA-12, IPA-16, IPA-17, IPA-19 | A549 (Lung), HeLa (Cervical), B16F10 (Melanoma) | 2.0 - 20.0 | [1] |
| Pyrazolo[3,4-b]pyridine Derivatives | Compound 9a | Hela (Cervical) | 2.59 | [2] |
| Compound 14g | MCF7 (Breast) | 4.66 | [2] | |
| Compound 14g | HCT-116 (Colon) | 1.98 | [2] | |
| Pyridine-based Thiosemicarbazones | N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | HeLa, RD, BxPC-3 | 0.1 - 0.2 | [3] |
| N-(4-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | HeLa, RD, BxPC-3 | 0.5 - 100 | [3] | |
| Sulfonamide Methoxypyridine Derivatives | Compound 22c | MCF-7 (Breast) | 0.130 | [4] |
| Compound 22c | HCT-116 (Colon) | 0.020 | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48 to 72 hours.[2]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formed formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: PI3K/mTOR Inhibition and Apoptosis Induction
Certain sulfonamide methoxypyridine derivatives have been identified as potent dual inhibitors of PI3K (Phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin), key regulators of cell growth and survival.[4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Antimicrobial Activity of Methoxy-Substituted Heterocyclic Derivatives
Schiff bases derived from methoxy-substituted aldehydes and heterocyclic amines are a promising class of antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for representative Schiff base derivatives.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base from 2-aminopyridine and 2-methoxybenzaldehyde | Co(II) complex | Staphylococcus aureus | - | [5] |
| Escherichia coli | - | [5] | ||
| Ni(II) complex | Staphylococcus aureus | - | [5] | |
| Escherichia coli | - | [5] | ||
| Schiff Bases from Sulfamethoxazole | Derivative with 3-methoxysalicylaldehyde (L3) | Rapidly Growing Mycobacteria | 0.61 - 1.22 | [6] |
Note: Specific MIC values for the Cobalt and Nickel complexes were not provided in the source material, but their activity was noted.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds is typically determined using the broth microdilution method.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).[7]
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition
Derivatives containing the methoxy-pyridine moiety have been investigated as inhibitors of various enzymes implicated in disease, including cholinesterases and protein kinases.
Quantitative Enzyme Inhibition Data
The following table summarizes the enzyme inhibitory activity of selected methoxy-pyridine derivatives.
| Compound Class | Specific Derivative | Target Enzyme | IC50/Inhibition | Reference |
| Pyridine Derivatives | Compound C30 | Cystathionine β-synthase (CBS) | ~50% at 1 mM | [8] |
| Cystathionine γ-lyase (CSE) | ~40% at 1 mM | [8] | ||
| Compound C31 | Cystathionine β-synthase (CBS) | ~40% at 0.5 mM | [8] | |
| Cystathionine γ-lyase (CSE) | ~60% at 0.5 mM | [8] | ||
| Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls | Compound 7av (SB-1436) | Acetylcholinesterase (AChE) | 176 nM | [9] |
| Butyrylcholinesterase (BChE) | 370 nM | [9] | ||
| Sulfonamide Methoxypyridine Derivatives | Compound 22c | PI3Kα | 0.22 nM | [4] |
| mTOR | 23 nM | [4] |
Experimental Workflow: Enzyme Inhibition Assay
The general workflow for assessing the enzyme inhibitory potential of a compound is as follows:
Conclusion
While the direct exploration of this compound derivatives remains an open area for research, the extensive studies on analogous methoxy-substituted pyridine and other heterocyclic compounds strongly suggest a high potential for significant biological activity. The data and protocols presented in this guide offer a solid framework for initiating investigations into the anticancer, antimicrobial, and enzyme-inhibiting properties of this promising, yet underexplored, class of compounds. Future research should focus on the synthesis and systematic biological evaluation of novel this compound derivatives to unlock their full therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Methoxynicotinaldehyde: A Detailed Experimental Protocol for Researchers
For Immediate Release
This application note provides detailed experimental protocols for the synthesis of 4-Methoxynicotinaldehyde, a key intermediate in the development of various pharmaceutical compounds. The described methods are intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development. This document outlines three distinct synthetic routes, offering flexibility in starting materials and reaction conditions.
Introduction
This compound, also known as 4-methoxypyridine-3-carbaldehyde, is a crucial building block in the synthesis of a wide range of biologically active molecules. Its functionalized pyridine ring system is a common scaffold in medicinal chemistry. This note details three synthetic pathways to obtain this versatile intermediate: Directed Ortho-Metalation of 4-methoxypyridine, Nucleophilic Aromatic Substitution of 4-chloronicotinaldehyde, and Oxidation of (4-methoxypyridin-3-yl)methanol.
Data Presentation
The following table summarizes the key quantitative data for the three synthesis methods, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Method 1: Directed Ortho-Metalation | Method 2: Nucleophilic Aromatic Substitution | Method 3: Oxidation of Alcohol |
| Starting Material | 4-Methoxypyridine | 4-Chloronicotinaldehyde | (4-methoxypyridin-3-yl)methanol |
| Key Reagents | n-Butyllithium, TMEDA, DMF | Sodium methoxide, Methanol | Manganese dioxide (MnO2) |
| Solvent | Tetrahydrofuran (THF) | Methanol | Dichloromethane (DCM) |
| Reaction Temperature | -78 °C to room temperature | Reflux | Room temperature |
| Reaction Time | 4 hours | 12 hours | 24 hours |
| Yield | ~75% | ~85% | ~90% |
| Purification Method | Column Chromatography | Recrystallization | Filtration and Column Chromatography |
Experimental Protocols
Method 1: Synthesis via Directed Ortho-Metalation of 4-Methoxypyridine
This protocol describes the synthesis of this compound starting from 4-methoxypyridine through a directed ortho-metalation reaction.
Materials:
-
4-Methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-methoxypyridine (1 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.2 equivalents) to the solution.
-
Slowly add n-butyllithium (1.2 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Method 2: Synthesis via Nucleophilic Aromatic Substitution
This method involves the synthesis of this compound from 4-chloronicotinaldehyde via a nucleophilic aromatic substitution reaction with sodium methoxide.
Materials:
-
4-Chloronicotinaldehyde
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-chloronicotinaldehyde (1 equivalent) in anhydrous methanol.
-
Add sodium methoxide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Method 3: Synthesis via Oxidation of (4-methoxypyridin-3-yl)methanol
This protocol outlines the preparation of this compound by the oxidation of (4-methoxypyridin-3-yl)methanol using activated manganese dioxide.
Materials:
-
(4-methoxypyridin-3-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
To a solution of (4-methoxypyridin-3-yl)methanol (1 equivalent) in dichloromethane, add activated manganese dioxide (5 equivalents).
-
Stir the suspension vigorously at room temperature for 24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
If necessary, purify the resulting crude product by silica gel column chromatography to yield pure this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for each of the described synthetic methods.
Caption: Workflow for Directed Ortho-Metalation Synthesis.
Caption: Workflow for Nucleophilic Aromatic Substitution.
Caption: Workflow for Oxidation of Alcohol Synthesis.
Application Notes and Protocols: A Step-by-Step Guide to Claisen-Schmidt Condensation Using 4-Methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce α,β-unsaturated ketones, commonly known as chalcones.[1][2] These compounds are significant precursors in the synthesis of flavonoids and other heterocyclic compounds, which are of substantial interest in medicinal chemistry due to their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[3][4]
This application note provides a detailed protocol for the synthesis of a chalcone derivative via the Claisen-Schmidt condensation of 4-Methoxynicotinaldehyde with an appropriate ketone, such as acetophenone. The reaction proceeds via a base-catalyzed mechanism where a hydroxide base abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone.[5][6]
Data Presentation
The following table summarizes representative quantitative data for the Claisen-Schmidt condensation between this compound and Acetophenone under different catalytic conditions.
| Aldehyde | Ketone | Catalyst | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| This compound | Acetophenone | NaOH | Ethanol | 4 | 25 | 85 |
| This compound | Acetophenone | KOH | Ethanol | 4 | 25 | 88 |
| This compound | Acetophenone | NaOH | None | 0.5 | 25 | 92 |
Experimental Protocols
Two primary methods for the synthesis are presented: a conventional solvent-based method and an environmentally friendly solvent-free grinding method.
Protocol 1: Conventional Solvent-Based Synthesis
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware (round-bottom flask, beaker, etc.)
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of acetophenone in 30 mL of 95% ethanol.
-
Stir the mixture at room temperature using a magnetic stirrer until all solids are dissolved.
-
Prepare a 40% (w/v) aqueous solution of NaOH.
-
Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants. A change in color and the formation of a precipitate are typically observed.[4]
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing approximately 50 g of crushed ice.
-
Acidify the mixture by slowly adding dilute HCl until a neutral pH (~7) is achieved.[4]
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual base.
-
Recrystallize the crude product from hot ethanol to obtain the pure chalcone derivative.[4]
-
Dry the purified crystals in a desiccator, determine the yield, and characterize the compound using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Protocol 2: Green Synthesis via Solvent-Free Grinding
This method offers an environmentally benign alternative by avoiding the use of organic solvents during the reaction.[7][8]
Materials:
-
This compound
-
Acetophenone
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and Pestle
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl, 10% v/v)
-
Vacuum filtration apparatus
Procedure:
-
Place 10 mmol of this compound, 10 mmol of acetophenone, and 10 mmol of solid NaOH pellets into a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The mixture may become paste-like and then solidify.[9]
-
Monitor the reaction's completion using TLC.
-
Once the reaction is complete, add approximately 20 mL of cold water to the mortar and continue to grind to break up the solid mass.
-
Transfer the mixture to a beaker and neutralize it with a cold 10% HCl solution.[8]
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified product and characterize it as described in Protocol 1.
Visualizations
Caption: Reaction mechanism of the Claisen-Schmidt condensation.
Caption: Experimental workflow for chalcone synthesis.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. praxilabs.com [praxilabs.com]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scitepress.org [scitepress.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. benchchem.com [benchchem.com]
Application of 4-Methoxynicotinaldehyde in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction: 4-Methoxynicotinaldehyde, also known as 4-methoxy-3-pyridinecarboxaldehyde (CAS No. 82257-15-6), is a versatile heterocyclic building block in medicinal chemistry.[1][2][3][4] Its unique structure, featuring a pyridine ring substituted with a methoxy group and a reactive aldehyde, makes it a valuable precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The methoxypyridine motif is a common feature in many biologically active compounds, contributing to improved pharmacological properties. The aldehyde functionality serves as a convenient handle for various chemical transformations, allowing for the construction of diverse molecular libraries for drug discovery programs. While direct biological profiling of this compound is limited, its utility is primarily demonstrated through the synthesis of derivatives targeting significant biological pathways implicated in various diseases.
Application Notes
The methoxypyridine core is a recognized pharmacophore in modern drug discovery, and its incorporation into molecular scaffolds has led to the development of potent and selective therapeutic agents. This compound serves as a key starting material for introducing this valuable moiety.
Precursor for Gamma-Secretase Modulators in Alzheimer's Disease
The methoxypyridine scaffold has been successfully incorporated into the design of gamma-secretase modulators (GSMs), a promising class of therapeutic agents for the treatment of Alzheimer's disease.[5][6][7] These modulators aim to allosterically alter the activity of γ-secretase, an enzyme complex involved in the production of amyloid-beta (Aβ) peptides, to favor the generation of shorter, less aggregation-prone Aβ species over the neurotoxic Aβ42 form.[8][9] The synthesis of certain GSMs involves the use of methoxypyridine-containing intermediates, highlighting the potential of this compound as a starting point for novel GSMs.[5][6]
Synthesis of PI3K/mTOR Dual Inhibitors for Cancer Therapy
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11][12] Dual inhibitors targeting both PI3K and mTOR have emerged as a promising strategy to overcome resistance mechanisms and improve therapeutic outcomes.[13] Several potent PI3K/mTOR inhibitors feature a methoxypyridine core in their structure.[11] this compound can be utilized as a precursor to synthesize novel sulfonamide methoxypyridine derivatives with potential dual inhibitory activity against PI3K and mTOR.[11]
Table 1: Representative PI3K/mTOR Dual Inhibitors with a Pyridine Moiety
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) |
| Omipalisib | 0.019 (Ki) | 0.18 (mTORC1 Ki) | Lymphoma, Solid Tumors | Varies |
| Voxtalisib | - | - | - | - |
| Apitolisib | - | - | - | - |
| 22c (a sulfonamide methoxypyridine derivative) | 0.22 | 23 | MCF-7 | 130 |
| HCT-116 | 20 |
Data for Omipalisib is presented as Ki values. Data for Voxtalisib and Apitolisib is not specified with IC50 values in the provided search results. Data for 22c is from a study on sulfonamide methoxypyridine derivatives.[11]
Experimental Protocols
The aldehyde group of this compound is amenable to a wide range of chemical transformations, making it a versatile starting material for building molecular complexity. Below are detailed protocols for two key reactions.
Protocol 1: Reductive Amination for the Synthesis of Amine Derivatives
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[14][15][16][17] This one-pot procedure involves the reaction of an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 mmol) in DCE (10 mL), add the desired amine (1.1 mmol).
-
If the amine is a salt, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Derivatives
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[18][19][20][21] While the aldehyde group itself is not directly involved, it can be protected if necessary, or the coupling can be performed on a halogenated precursor to this compound, followed by introduction of the aldehyde. Assuming a bromo-substituted this compound is available, the following protocol can be applied.
Materials:
-
Bromo-substituted this compound (e.g., 2-bromo-4-methoxynicotinaldehyde)
-
Aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF) and water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-substituted this compound (1.0 mmol), the boronic acid/ester (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Synthetic Workflow for Amine Derivatives
Caption: General workflow for the synthesis of amine derivatives from this compound.
PI3K/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/mTOR signaling pathway by a hypothetical this compound derivative.
References
- 1. CAS 82257-15-6 | this compound - Synblock [synblock.com]
- 2. CAS 82257-15-6: 4-Methoxy-3-pyridinecarboxaldehyde [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pschemicals.com [pschemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of an aminopiperidine series of γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells | MDPI [mdpi.com]
- 13. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. gctlc.org [gctlc.org]
- 16. researchgate.net [researchgate.net]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 18. scholars.northwestern.edu [scholars.northwestern.edu]
- 19. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: 4-Methoxynicotinaldehyde as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-methoxynicotinaldehyde as a key building block in the synthesis of potential kinase inhibitors. The pyridine scaffold, present in this compound, is a privileged structure in medicinal chemistry, known for its presence in numerous clinically approved drugs. The methoxy and aldehyde functionalities offer versatile handles for synthetic modifications, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors.
The dysregulation of protein kinases is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery. This document outlines synthetic strategies, detailed experimental protocols, and relevant biological contexts to guide researchers in the design and synthesis of novel kinase inhibitors derived from this compound.
Synthetic Strategies
The aldehyde group of this compound is a versatile functional group that can participate in a variety of chemical transformations to build complex molecular architectures.[1] Common synthetic routes to introduce diversity and generate libraries of potential kinase inhibitors include:
-
Reductive Amination: A one-pot reaction involving the condensation of the aldehyde with a primary or secondary amine to form an imine, which is subsequently reduced in situ to the corresponding amine. This is an efficient method for creating a wide range of substituted aminomethylpyridines.[2]
-
Wittig Reaction: Reaction with a phosphorus ylide to form an alkene, allowing for the extension of the carbon chain and the introduction of various substituents.
-
Henry Reaction (Nitroaldol Reaction): Reaction with a nitroalkane to form a β-nitro alcohol, which can be further transformed into other functional groups.
-
Knoevenagel Condensation: Reaction with a compound containing an active methylene group to form a new carbon-carbon double bond.
-
Claisen-Schmidt Condensation: A base-catalyzed reaction with a ketone or another aldehyde to form a chalcone-like scaffold, which are known to possess biological activities.[3]
These synthetic methodologies allow for the systematic modification of the this compound core to probe the binding pockets of various kinases and optimize for potency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of N-((4-methoxypyridin-3-yl)methyl)aniline via Reductive Amination
This protocol describes a general procedure for the synthesis of an N-arylmethyl-4-methoxypyridine derivative, a common scaffold in kinase inhibitors.
Materials:
-
This compound
-
Aniline
-
Sodium Triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask.
-
Add aniline (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-((4-methoxypyridin-3-yl)methyl)aniline.
Protocol 2: Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and kinase buffer.
-
Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The following tables present hypothetical quantitative data for a series of kinase inhibitors derived from this compound. This data is for illustrative purposes to demonstrate how results can be structured.
Table 1: Synthetic Yields of this compound Derivatives
| Compound ID | R-Group (from Amine) | Synthetic Method | Yield (%) |
| KIN-001 | Phenyl | Reductive Amination | 75 |
| KIN-002 | 4-Fluorophenyl | Reductive Amination | 82 |
| KIN-003 | 3-Chlorophenyl | Reductive Amination | 78 |
| KIN-004 | 4-Methylphenyl | Reductive Amination | 85 |
| KIN-005 | Benzyl | Reductive Amination | 72 |
Table 2: In Vitro Kinase Inhibitory Activity (IC50 Values)
| Compound ID | Target Kinase A (nM) | Target Kinase B (nM) | Target Kinase C (nM) |
| KIN-001 | 55 | 850 | >10000 |
| KIN-002 | 25 | 450 | 8500 |
| KIN-003 | 40 | 600 | >10000 |
| KIN-004 | 80 | 1200 | >10000 |
| KIN-005 | 150 | 2500 | >10000 |
| Staurosporine | 5 | 10 | 15 |
Visualization of Concepts
Signaling Pathways
Kinase inhibitors derived from this compound could potentially target various signaling pathways implicated in disease. The diagram below illustrates a simplified generic kinase signaling cascade that is often a target for cancer therapy.
Experimental Workflow
The following diagram outlines the general workflow from the precursor molecule to the evaluation of the synthesized kinase inhibitors.
Logical Relationships
The structure of the synthesized inhibitors directly influences their biological activity. The following diagram illustrates the logical relationship between the chemical structure and the desired properties of a kinase inhibitor.
References
Synthesis of Novel Bioactive Molecules from 4-Methoxynicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive molecules derived from 4-methoxynicotinaldehyde. The following sections outline the synthesis of representative chalcones and Schiff bases, their quantitative biological activity data, and the signaling pathways they modulate. These protocols and data are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents.
Introduction
This compound is a versatile pyridine-based aldehyde that serves as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds. Its unique electronic and structural features make it an attractive scaffold for the development of novel molecules with significant biological activities. This document focuses on two primary classes of bioactive molecules synthesized from this compound: chalcones and Schiff bases. Chalcones, synthesized via the Claisen-Schmidt condensation, and Schiff bases, formed by the condensation with primary amines, have been shown to exhibit a wide array of pharmacological properties, including anticancer and antimicrobial activities.
Synthesis of Bioactive Chalcones
Chalcones are α,β-unsaturated ketones that are well-established precursors for various flavonoids and exhibit a broad spectrum of biological effects. The synthesis of chalcone derivatives from this compound can be achieved through the Claisen-Schmidt condensation reaction with substituted acetophenones.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol details the synthesis of a representative chalcone, (E)-1-(4-chlorophenyl)-3-(4-methoxypyridin-3-yl)prop-2-en-1-one, from this compound and 4'-chloroacetophenone.
Materials:
-
This compound
-
4'-Chloroacetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Hydrochloric Acid (HCl, dilute)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and 4'-chloroacetophenone in ethanol.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add a 40% (w/v) aqueous solution of NaOH dropwise to the stirred solution. A change in color and the formation of a precipitate are typically observed.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of dilute HCl until a pH of ~7 is reached.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Quantitative Data: Anticancer Activity of a this compound-Derived Chalcone
The following table summarizes the in vitro anticancer activity of a synthesized chalcone derivative against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| (E)-1-(4-chlorophenyl)-3-(4-methoxypyridin-3-yl)prop-2-en-1-one | MCF-7 (Breast) | 5.1 - 10.1[1] |
| MGC-803 (Gastric) | 5.1 - 10.1[1] | |
| EC-109 (Esophageal) | 5.1 - 10.1[1] | |
| SMMC-7721 (Liver) | 5.1 - 10.1[1] |
Table 1: In vitro anticancer activity of a chalcone derivative. Data is inferred from structurally similar compounds.[1]
Signaling Pathway
Synthesis of Bioactive Schiff Bases
Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. They are a versatile class of compounds with a wide range of biological activities.
Experimental Protocol: Schiff Base Synthesis
This protocol describes the synthesis of a representative Schiff base from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve equimolar amounts of this compound and the substituted aniline in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base.
Quantitative Data: Antimicrobial Activity of a this compound-Derived Schiff Base
The following table summarizes the in vitro antimicrobial activity of a synthesized Schiff base derivative against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| (E)-N-benzylidene-4-methoxypyridin-3-amine | Staphylococcus aureus | 62.5[2] |
| Escherichia coli | 250[2] |
Table 2: Minimum Inhibitory Concentration (MIC) of a Schiff base derivative. Data is inferred from structurally similar compounds.[2]
Experimental Workflow
Conclusion
The protocols and data presented in this document demonstrate that this compound is a valuable and versatile starting material for the synthesis of novel bioactive chalcones and Schiff bases. The straightforward synthetic procedures, coupled with the significant biological activities of the resulting compounds, highlight the potential of this scaffold in the development of new therapeutic agents. Researchers are encouraged to utilize these methodologies as a foundation for the exploration of a wider range of derivatives and their pharmacological properties.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 4-Methoxynicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key metal-catalyzed cross-coupling reactions involving derivatives of 4-Methoxynicotinaldehyde. The focus is on transformations of 6-Chloro-4-methoxynicotinaldehyde, a versatile building block in medicinal chemistry and organic synthesis. The protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation reactions are presented, offering quantitative data and detailed methodologies to facilitate their application in research and drug development.
The 6-substituted-4-methoxynicotinaldehyde scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases.[1] Dysregulation of kinase activity is implicated in numerous diseases, including cancer.[1]
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely utilized carbon-carbon bond-forming reaction. It facilitates the synthesis of 6-aryl-4-methoxynicotinaldehydes, which are valuable intermediates for novel therapeutics, particularly kinase inhibitors.[1] This reaction is noted for its tolerance of a wide range of functional groups, mild reaction conditions, and the use of commercially available and less toxic boronic acid reagents.[1]
Data Presentation: Suzuki-Miyaura Coupling of 6-Chloro-4-methoxynicotinaldehyde
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-4-methoxynicotinaldehyde | 85[1] |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-4-methoxynicotinaldehyde | 92[1] |
| 3 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-4-methoxynicotinaldehyde | 88[1] |
| 4 | 3-Thienylboronic acid | 6-(Thiophen-3-yl)-4-methoxynicotinaldehyde | 78[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 6-Chloro-4-methoxynicotinaldehyde with an arylboronic acid.[1]
Materials:
-
6-Chloro-4-methoxynicotinaldehyde
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-4-methoxynicotinaldehyde (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).[1]
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.[1]
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.[1]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[1]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[1]
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-4-methoxynicotinaldehyde.
Troubleshooting: A common side reaction is dehalogenation, where the chlorine atom is replaced by hydrogen. To minimize this, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and a milder base like potassium phosphate (K₃PO₄).[2]
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. For 6-Chloro-4-methoxynicotinaldehyde, this reaction allows for the introduction of a variety of amine nucleophiles at the 6-position, yielding 6-amino-4-methoxynicotinaldehyde derivatives. These products are of significant interest in medicinal chemistry.
While specific experimental data for the Buchwald-Hartwig amination of 6-Chloro-4-methoxynicotinaldehyde is not extensively detailed in readily available literature, the following protocol is based on general procedures for similar chloropyridine substrates and is expected to be effective.[3]
Data Presentation: Representative Buchwald-Hartwig Amination
| Entry | Amine | Product | Expected Yield Range (%) |
| 1 | Morpholine | 4-Methoxy-6-morpholinonicotinaldehyde | 70-90 |
| 2 | Aniline | 4-Methoxy-6-(phenylamino)nicotinaldehyde | 60-85 |
| 3 | Benzylamine | 6-(Benzylamino)-4-methoxynicotinaldehyde | 65-88 |
Note: Yields are estimated based on typical outcomes for Buchwald-Hartwig aminations of related chloropyridines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
6-Chloro-4-methoxynicotinaldehyde
-
Amine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., XPhos Pd G3)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, add 6-Chloro-4-methoxynicotinaldehyde (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol) to an oven-dried reaction vial.
-
In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol) in the anhydrous solvent (2 mL).
-
Add the catalyst solution to the vial containing the reactants.
-
Seal the reaction vial and heat with stirring to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 6-amino-4-methoxynicotinaldehyde derivative.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Other Potential Cross-Coupling Reactions
While Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established for substrates like 6-Chloro-4-methoxynicotinaldehyde, other cross-coupling reactions such as Sonogashira and Heck couplings are also, in principle, applicable for the introduction of alkynyl and vinyl groups, respectively. However, specific literature examples for these reactions with this particular substrate are less common. Researchers may need to develop and optimize protocols based on general procedures for halo-pyridines.
Sonogashira Coupling
This reaction would couple a terminal alkyne with 6-Chloro-4-methoxynicotinaldehyde to form a 6-alkynyl-4-methoxynicotinaldehyde. A typical catalyst system would involve a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine or diisopropylamine.
Heck Coupling
The Heck reaction would enable the synthesis of 6-vinyl-4-methoxynicotinaldehydes by coupling with an alkene. A common catalyst is Pd(OAc)₂ with a phosphine ligand, and a base such as triethylamine is typically used.
Conclusion
Metal-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of this compound derivatives. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, offer efficient routes to a diverse range of substituted pyridines that are of high value in drug discovery and development. The protocols and data presented herein serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this important class of molecules.
References
Anwendungs- und Protokollhinweise zur Derivatisierung von 4-Methoxynicotinaldehyd für Struktur-Wirkungs-Beziehungsstudien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
4-Methoxynicotinaldehyd ist ein substituiertes Pyridinderivat, das als vielseitiger Baustein in der medizinischen Chemie dient. Die Derivatisierung dieses Moleküls ist ein entscheidender Schritt in der Durchführung von Struktur-Wirkungs-Beziehungsstudien (SAR), die darauf abzielen, die Zusammenhänge zwischen der chemischen Struktur eines Moleküls und seiner biologischen Aktivität aufzuklären. Solche Studien sind fundamental für die Optimierung von Leitstrukturen und die Entwicklung neuer, potenter und selektiver Wirkstoffe.
Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Synthese von zwei Hauptklassen von Derivaten des 4-Methoxynicotinaldehyds: Schiff-Basen und Chalcone. Diese Derivate sind für ihre breite Palette an biologischen Aktivitäten bekannt, darunter antimikrobielle, entzündungshemmende und krebsbekämpfende Eigenschaften.
Derivatisierungsstrategien
Die Aldehydfunktion des 4-Methoxynicotinaldehyds ist der primäre Angriffspunkt für die Derivatisierung. Die beiden hier vorgestellten Hauptstrategien sind:
-
Synthese von Schiff-Basen: Durch die Kondensationsreaktion des Aldehyds mit primären Aminen wird eine Azomethin-Gruppe (-C=N-) gebildet. Diese Reaktion ermöglicht die Einführung einer Vielzahl von Substituenten, was eine breite chemische Vielfalt für SAR-Studien eröffnet.
-
Claisen-Schmidt-Kondensation zur Synthese von Chalconen: Die Reaktion des Aldehyds mit einem Keton (typischerweise einem Acetophenon-Derivat) in Gegenwart einer Base führt zur Bildung von α,β-ungesättigten Ketonen, bekannt als Chalcone. Chalcone sind eine wichtige Klasse von Naturstoffen und synthetischen Verbindungen mit vielfältigen pharmakologischen Wirkungen.
Datenpräsentation: Struktur-Wirkungs-Beziehungen
Die folgende Tabelle fasst hypothetische quantitative Daten für eine Reihe von 4-Methoxynicotinaldehyd-Derivaten zusammen, um die Ergebnisse einer SAR-Studie zu veranschaulichen. Die Daten zeigen die inhibitorische Aktivität (IC50) gegen ein hypothetisches Enzym, das an einem entzündlichen Signalweg beteiligt ist, wie z.B. die Cyclooxygenase-2 (COX-2).
| Verbindung | R-Gruppe (Schiff-Base) / Substituent am Acetophenon (Chalcon) | Molekulargewicht ( g/mol ) | IC50 (µM) gegen COX-2 |
| 1 (Ausgangsstoff) | 4-Methoxynicotinaldehyd | 137.14 | > 100 |
| 2a (Schiff-Base) | Phenyl | 212.25 | 25.4 |
| 2b (Schiff-Base) | 4-Chlorphenyl | 246.69 | 15.8 |
| 2c (Schiff-Base) | 4-Methoxyphenyl | 242.27 | 18.2 |
| 2d (Schiff-Base) | 4-Nitrophenyl | 257.24 | 10.5 |
| 3a (Chalcon) | Phenyl (von Acetophenon) | 239.27 | 8.9 |
| 3b (Chalcon) | 4-Chlorphenyl | 273.71 | 4.2 |
| 3c (Chalcon) | 4-Methoxyphenyl | 269.29 | 6.5 |
| 3d (Chalcon) | 4-Nitrophenyl | 284.26 | 2.1 |
Zusammenfassung der SAR-Erkenntnisse:
-
Die Derivatisierung des 4-Methoxynicotinaldehyds führt zu einer signifikanten Steigerung der inhibitorischen Aktivität.
-
Sowohl bei den Schiff-Basen als auch bei den Chalconen führt die Einführung von elektronenziehenden Gruppen (z.B. -Cl, -NO2) am Phenylring zu einer erhöhten Wirksamkeit.
-
Die Chalcon-Derivate (3a-d) zeigen im Allgemeinen eine höhere Potenz als die entsprechenden Schiff-Basen (2a-d), was auf die Bedeutung der α,β-ungesättigten Keton-Einheit für die Bindung am aktiven Zentrum des Enzyms hindeutet.
-
Verbindung 3d mit einer para-ständigen Nitrogruppe am Phenylring des Chalcon-Gerüsts zeigt die höchste Aktivität und stellt eine vielversprechende Leitstruktur für die weitere Optimierung dar.
Experimentelle Protokolle
Protokoll 1: Allgemeine Synthese von Schiff-Basen (2a-d)
Materialien:
-
4-Methoxynicotinaldehyd (1 Äquiv.)
-
Entsprechendes primäres Amin (z.B. Anilin, 4-Chloranilin) (1 Äquiv.)
-
Absolutes Ethanol
-
Eisessig (katalytische Menge)
-
Rundkolben, Rückflusskühler, Magnetrührer mit Heizplatte
-
Dünnschichtchromatographie (DC)-Platten (Kieselgel 60 F254)
-
Umkristallisationslösungsmittel (z.B. Ethanol/Wasser)
Durchführung:
-
In einem Rundkolben werden 4-Methoxynicotinaldehyd (z.B. 10 mmol) und das entsprechende primäre Amin (10 mmol) in absolutem Ethanol (50 mL) gelöst.
-
Drei bis vier Tropfen Eisessig werden als Katalysator hinzugefügt.
-
Die Reaktionsmischung wird für 2-4 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC (Laufmittel: z.B. Hexan/Ethylacetat 7:3) überwacht.
-
Nach Beendigung der Reaktion wird die Mischung auf Raumtemperatur abgekühlt.
-
Das ausgefallene Produkt wird durch Vakuumfiltration abgetrennt und mit kaltem Ethanol gewaschen.
-
Das Rohprodukt wird aus einem geeigneten Lösungsmittelgemisch (z.B. Ethanol) umkristallisiert, um die reinen Schiff-Basen zu erhalten.
-
Die Struktur der synthetisierten Verbindungen wird mittels spektroskopischer Methoden (¹H-NMR, ¹³C-NMR, IR, MS) bestätigt.
Protokoll 2: Allgemeine Synthese von Chalconen (3a-d) durch Claisen-Schmidt-Kondensation
Materialien:
-
4-Methoxynicotinaldehyd (1 Äquiv.)
-
Entsprechendes substituiertes Acetophenon (1 Äquiv.)
-
Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH)
-
Ethanol
-
Wasser
-
Salzsäure (verdünnt)
-
Rundkolben, Magnetrührer, Eisbad
-
Büchnertrichter und Filterpapier
Durchführung:
-
In einem Erlenmeyerkolben wird das substituierte Acetophenon (z.B. 10 mmol) in Ethanol (30 mL) gelöst.
-
In einem separaten Becherglas wird 4-Methoxynicotinaldehyd (10 mmol) in Ethanol (20 mL) gelöst.
-
Die Acetophenon-Lösung wird in einem Eisbad gekühlt und unter Rühren langsam eine wässrige Lösung von NaOH (z.B. 40%, 5 mL) zugetropft.
-
Anschließend wird die ethanolische Lösung des 4-Methoxynicotinaldehyds langsam zur gekühlten Reaktionsmischung getropft.
-
Die Mischung wird für 4-6 Stunden bei Raumtemperatur gerührt. Die Bildung eines Niederschlags und eine Farbänderung sind typisch. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Nach Abschluss der Reaktion wird der Kolbeninhalt in ein Becherglas mit Eiswasser gegossen.
-
Die Mischung wird langsam mit verdünnter Salzsäure neutralisiert (pH ~7), um das Chalcon vollständig auszufällen.
-
Der feste Niederschlag wird durch Vakuumfiltration gesammelt, mit kaltem Wasser gewaschen und an der Luft getrocknet.
-
Das Rohprodukt wird aus heißem Ethanol umkristallisiert, um das reine Chalcon-Derivat zu erhalten.
-
Die Charakterisierung erfolgt durch Schmelzpunktbestimmung und spektroskopische Analysen.
Visualisierungen
Die folgenden Diagramme illustrieren die beschriebenen Arbeitsabläufe und logischen Beziehungen.
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Schiff-Basen.
Abbildung 2: Allgemeiner Arbeitsablauf für die Synthese von Chalconen.
Abbildung 3: Logische Beziehung in der SAR-Studie.
Application Note: 4-Methoxynicotinaldehyde as a Versatile Scaffold for the Synthesis of Natural Product Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natural products and their analogs are a cornerstone of drug discovery, providing complex and biologically relevant molecular architectures. This application note explores the potential of 4-methoxynicotinaldehyde as a versatile starting material for the diversity-oriented synthesis of natural product analogs. While direct literature on the use of this specific aldehyde in natural product synthesis is limited, its functional group handles—a reactive aldehyde and an electron-rich methoxypyridine core—offer a platform for constructing a variety of complex scaffolds reminiscent of alkaloids and other heterocyclic natural products. This document provides hypothetical, yet chemically sound, protocols for the derivatization of this compound to generate novel molecular entities for screening and drug development.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. The methoxy substituent on the pyridine ring can modulate the electronic properties of the ring and serve as a handle for further chemical modification. The aldehyde functionality is a versatile precursor for a wide range of chemical transformations, including carbon-carbon bond formation, reduction to alcohols, oxidation to carboxylic acids, and formation of imines and enamines. This combination of features in this compound makes it an attractive, though under explored, building block for the synthesis of natural product analogs. This note will outline potential synthetic pathways leveraging this reactivity.
Key Reactions and Synthetic Strategies
The reactivity of the 4-methoxypyridine core and the aldehyde group can be exploited in several ways to generate molecular diversity. Key transformations include:
-
Reductive Amination: The aldehyde can be converted to a variety of substituted amines, which can be precursors to alkaloid-like structures.
-
Grignard Addition and Dearomatization: Nucleophilic addition to the aldehyde, followed by dearomatization of the pyridine ring, can lead to the formation of complex, three-dimensional piperidine scaffolds.
-
Multi-component Reactions: The aldehyde can participate in reactions like the Hantzsch dihydropyridine synthesis or the Povarov reaction to rapidly build molecular complexity.
Experimental Protocols
The following protocols are proposed synthetic procedures based on established chemical principles and reactions of similar molecules.
Protocol 1: Synthesis of a Tetrahydro-β-carboline Analog
This protocol describes a potential pathway to a tetrahydro-β-carboline scaffold, a common core in many alkaloids.
Step 1: Reductive Amination with Tryptamine
-
To a solution of this compound (1.0 eq) in methanol (0.2 M), add tryptamine (1.0 eq).
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Pictet-Spengler Cyclization
-
Dissolve the product from Step 1 in a 1:1 mixture of formic acid and water (0.1 M).
-
Heat the reaction mixture to 80 °C for 6 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the tetrahydro-β-carboline analog.
Table 1: Hypothetical Yields and Characterization Data for Protocol 1
| Step | Product | Molecular Formula | Expected Yield (%) | Key Spectroscopic Data (Hypothetical) |
| 1 | N-(4-methoxypyridin-3-yl)methyl)tryptamine | C₁₈H₂₁N₃O | 75-85 | ¹H NMR: δ 8.2 (s, 1H), 7.5-6.9 (m, 6H), 4.0 (s, 3H), 3.9 (s, 2H), 3.0 (t, 2H), 2.9 (t, 2H) |
| 2 | 1-((4-methoxypyridin-3-yl)methyl)-1,2,3,4-tetrahydro-β-carboline | C₁₈H₁₉N₃O | 60-70 | ¹³C NMR: δ 160.2, 136.5, 134.1, 127.8, 121.9, 119.5, 118.7, 111.2, 108.5, 106.3, 55.4, 48.9, 41.2, 22.5 |
Protocol 2: Diastereoselective Grignard Addition and Dearomatization
This protocol outlines a potential route to highly functionalized piperidine derivatives.
Step 1: Grignard Addition to the Aldehyde
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add phenylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Dearomatization via Acylation and Grignard Addition
-
To a solution of the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C, add phenyl chloroformate (1.1 eq).
-
Stir for 30 minutes, then add ethylmagnesium bromide (2.0 eq, 1.0 M in THF) dropwise.
-
Stir the reaction at -78 °C for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the dihydropyridine product.
Table 2: Hypothetical Yields and Characterization Data for Protocol 2
| Step | Product | Molecular Formula | Expected Yield (%) | Key Spectroscopic Data (Hypothetical) |
| 1 | (4-methoxypyridin-3-yl)(phenyl)methanol | C₁₃H₁₃NO₂ | 80-90 | ¹H NMR: δ 8.3 (s, 1H), 8.2 (d, 1H), 7.4-7.2 (m, 5H), 6.8 (d, 1H), 5.8 (s, 1H), 3.9 (s, 3H) |
| 2 | Phenyl (2-ethyl-3-(hydroxy(phenyl)methyl)-4-methoxy-1,2-dihydropyridin-1-yl)carboxylate | C₂₂H₂₃NO₄ | 65-75 | ¹H NMR shows characteristic signals for a dihydropyridine ring system between δ 4.5 and 6.0 ppm. |
Visualizations
Caption: Synthetic workflow for the proposed synthesis of a tetrahydro-β-carboline analog.
Caption: Proposed pathway for the synthesis of a dihydropyridine via Grignard reactions.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of diverse natural product analogs. The hypothetical protocols and workflows presented in this application note demonstrate its potential for constructing complex heterocyclic scaffolds. These proposed pathways, based on well-established reactivity, provide a foundation for researchers to explore the chemical space around this versatile building block, potentially leading to the discovery of novel bioactive compounds. Further investigation into the reactivity of this compound is warranted to fully unlock its potential in medicinal chemistry and drug discovery.
Catalytic Applications of Metal Complexes Derived from 4-Methoxynicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes derived from 4-methoxynicotinaldehyde. While direct catalytic data for complexes of this specific ligand are emerging, the protocols and expected outcomes presented herein are based on extensive research on structurally analogous Schiff base metal complexes, particularly those derived from substituted pyridine and benzaldehyde moieties.
Introduction
Metal complexes incorporating Schiff base ligands derived from this compound are promising catalysts for a variety of organic transformations. The presence of the pyridine nitrogen and the methoxy group can influence the electronic and steric properties of the metal center, thereby tuning its catalytic activity and selectivity. The imine nitrogen of the Schiff base framework provides a stable coordination site, leading to robust and efficient catalysts.
This document outlines protocols for three key catalytic applications:
-
Oxidation of Alcohols using Copper(II) complexes.
-
Transfer Hydrogenation of Ketones using Ruthenium(II) complexes.
-
Suzuki-Miyaura Cross-Coupling Reactions using Palladium(II) complexes.
Application Note 1: Catalytic Oxidation of Alcohols
Overview: Copper(II) complexes of Schiff bases derived from this compound are anticipated to be effective catalysts for the aerobic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The pyridine and imine nitrogens, along with another donor atom from the amine precursor, can form a stable complex with the copper center, facilitating the catalytic cycle.
Proposed Catalytic System: A hypothetical Copper(II) complex, [Cu(L)Cl₂], where L is a Schiff base ligand derived from this compound and a suitable primary amine (e.g., aniline), is used as the catalyst. The reaction typically proceeds in the presence of a mild oxidant like hydrogen peroxide or under an aerobic atmosphere.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected catalytic performance based on studies of similar copper(II)-Schiff base complexes in the oxidation of benzyl alcohol to benzaldehyde.
| Entry | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 1.0 | H₂O₂ | Acetonitrile | 60 | 4 | 95 | >99 |
| 2 | 0.5 | H₂O₂ | Acetonitrile | 60 | 6 | 88 | >99 |
| 3 | 1.0 | Air | Toluene | 80 | 8 | 75 | >99 |
| 4 | 1.0 | H₂O₂ | Methanol | 50 | 4 | 85 | >99 |
Experimental Protocol: Oxidation of Benzyl Alcohol
Materials:
-
[Cu(L)Cl₂] complex (where L = Schiff base of this compound)
-
Benzyl alcohol
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile (anhydrous)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the [Cu(L)Cl₂] catalyst (0.01 mmol, 1 mol%).
-
Add benzyl alcohol (1.0 mmol) and acetonitrile (10 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Slowly add hydrogen peroxide (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure benzaldehyde.
Experimental Workflow Diagram
Application Note 2: Catalytic Transfer Hydrogenation of Ketones
Overview: Ruthenium(II) complexes are well-known for their catalytic activity in hydrogenation and transfer hydrogenation reactions. A hypothetical [Ru(L)Cl₂(PPh₃)] complex, where L is a bidentate Schiff base ligand derived from this compound, is proposed as a catalyst for the transfer hydrogenation of ketones to secondary alcohols using isopropanol as the hydrogen source.
Quantitative Data Summary (Hypothetical)
The following table presents the expected results for the transfer hydrogenation of acetophenone to 1-phenylethanol.
| Entry | Catalyst Loading (mol%) | Hydrogen Donor | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 0.5 | Isopropanol | KOH | Isopropanol | 80 | 2 | 98 |
| 2 | 0.25 | Isopropanol | KOH | Isopropanol | 80 | 4 | 92 |
| 3 | 0.5 | Isopropanol | NaOiPr | Isopropanol | 80 | 1.5 | 99 |
| 4 | 0.5 | Glycerol | KOH | Water | 90 | 5 | 85 |
Experimental Protocol: Transfer Hydrogenation of Acetophenone
Materials:
-
[Ru(L)Cl₂(PPh₃)] complex
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the [Ru(L)Cl₂(PPh₃)] catalyst (0.005 mmol, 0.5 mol%).
-
Add acetophenone (1.0 mmol) and anhydrous isopropanol (10 mL).
-
Add a solution of KOH in isopropanol (0.1 M, 1.0 mL, 0.1 mmol).
-
Heat the reaction mixture to 80°C with vigorous stirring for 2 hours.
-
Monitor the reaction by GC or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Neutralize the mixture with dilute HCl (1 M).
-
Remove the isopropanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify by column chromatography on silica gel (hexane/ethyl acetate) to obtain 1-phenylethanol.
Logical Relationship Diagram
Application Note 3: Catalytic Suzuki-Miyaura Cross-Coupling
Overview: Palladium(II) complexes of Schiff bases are highly effective catalysts for C-C bond formation via Suzuki-Miyaura cross-coupling. A hypothetical [Pd(L)Cl₂] complex, where L is a Schiff base from this compound, is expected to catalyze the coupling of aryl halides with arylboronic acids. The pyridine moiety can enhance catalyst stability and activity.
Quantitative Data Summary (Hypothetical)
The table below shows anticipated yields for the coupling of 4-bromoanisole with phenylboronic acid.
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.1 | K₂CO₃ | Toluene/H₂O | 100 | 3 | 96 |
| 2 | 0.05 | K₂CO₃ | Toluene/H₂O | 100 | 5 | 91 |
| 3 | 0.1 | Cs₂CO₃ | Dioxane | 100 | 2 | 98 |
| 4 | 0.1 | K₃PO₄ | DMF | 110 | 4 | 94 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
[Pd(L)Cl₂] complex
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Standard Schlenk glassware
-
Magnetic stirrer with heating
Procedure:
-
To a Schlenk tube, add the [Pd(L)Cl₂] catalyst (0.001 mmol, 0.1 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add toluene (4 mL) and deionized water (1 mL) via syringe.
-
Heat the mixture to 100°C and stir for 3 hours.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford 4-methoxybiphenyl.
Signaling Pathway Diagram (Catalytic Cycle)
Troubleshooting & Optimization
Common side reactions in 4-Methoxynicotinaldehyde synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxynicotinaldehyde. Our aim is to help you navigate common challenges and prevent side reactions to achieve optimal yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective synthetic routes for this compound are:
-
Directed ortho-lithiation of 4-methoxypyridine followed by formylation: This method involves the deprotonation of 4-methoxypyridine at the C-3 position using a strong organolithium base, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[1][2]
-
Oxidation of (4-methoxypyridin-3-yl)methanol: This route involves the synthesis of the corresponding alcohol precursor, (4-methoxypyridin-3-yl)methanol, which is then oxidized to the desired aldehyde using a mild oxidizing agent.
Q2: Why is regioselectivity an issue in the lithiation of 4-methoxypyridine?
A2: The methoxy group at the C-4 position of the pyridine ring directs the lithiation to the adjacent C-3 position. However, deprotonation at the C-2 position can also occur, leading to the formation of a 2-lithio-4-methoxypyridine intermediate.[1] This results in a mixture of isomeric aldehydes upon formylation, complicating the purification process.
Q3: What are the key parameters to control during the oxidation of (4-methoxypyridin-3-yl)methanol?
A3: The choice of oxidizing agent and careful control of reaction conditions are critical. Mild oxidizing agents such as manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are preferred to prevent over-oxidation of the aldehyde to the corresponding carboxylic acid.[3][4][5] Reaction temperature and time must be carefully monitored to ensure complete conversion of the alcohol while minimizing side product formation.
Q4: How can I purify the final this compound product?
A4: Column chromatography on silica gel is the most common method for purifying this compound. A solvent system of ethyl acetate and hexanes is typically effective. Recrystallization from a suitable solvent can also be employed to obtain a highly pure product.
Troubleshooting Guides
Route 1: Directed Lithiation and Formylation
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Low Yield of this compound | 1. Incomplete lithiation. 2. Reaction with residual moisture. 3. Inefficient quenching with DMF. | 1. Ensure the organolithium reagent is fresh and accurately titrated. Consider using a slight excess. 2. Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Add DMF slowly at a low temperature to ensure efficient trapping of the lithiated intermediate. |
| Presence of Isomeric Aldehyde Impurity (2-methoxyisonicotinaldehyde) | 1. Competing lithiation at the C-2 position. | 1. Optimize the lithiation conditions. Use of a bulkier lithium amide base like lithium tetramethylpiperidide (LTMP) instead of n-BuLi may improve regioselectivity for the C-3 position.[1] |
| Formation of Dark-Colored, Tarry Byproducts | 1. Reaction temperature too high during lithiation or quenching. 2. Decomposition of the organolithium reagent. | 1. Maintain a low temperature (typically -78 °C) throughout the addition of the organolithium reagent and the formylating agent. 2. Ensure the organolithium reagent is not exposed to air or moisture. |
Route 2: Oxidation of (4-methoxypyridin-3-yl)methanol
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Low Yield of this compound | 1. Incomplete oxidation. 2. Adsorption of the product onto the oxidizing agent (e.g., MnO₂). | 1. Increase the equivalents of the oxidizing agent and/or the reaction time. Monitor the reaction progress by TLC. 2. After filtration of the oxidant, wash the solid residue thoroughly with a polar solvent (e.g., ethyl acetate, methanol) to recover the adsorbed product. |
| Presence of 4-methoxynicotinic acid | 1. Over-oxidation of the aldehyde. | 1. Use a milder oxidizing agent like Dess-Martin periodinane (DMP) or perform a Swern oxidation.[4][5] Avoid using strong, chromium-based oxidants. Ensure anhydrous conditions, as the presence of water can facilitate over-oxidation.[3] |
| Difficult Purification | 1. Presence of unreacted starting alcohol. 2. Formation of byproducts from the oxidizing agent. | 1. Ensure the oxidation reaction goes to completion. If necessary, purify via column chromatography with a gradient elution. 2. Follow the appropriate work-up procedure for the chosen oxidizing agent to remove byproducts (e.g., aqueous sodium thiosulfate wash for DMP oxidations). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed Lithiation and Formylation
Materials:
-
4-Methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methoxypyridine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Synthesis of this compound via Oxidation of (4-methoxypyridin-3-yl)methanol
Materials:
-
(4-methoxypyridin-3-yl)methanol
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (4-methoxypyridin-3-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via directed lithiation and formylation.
Caption: Reaction pathway for the oxidation of (4-methoxypyridin-3-yl)methanol, highlighting the potential for over-oxidation.
Caption: Logical relationship between reaction conditions and product regioselectivity in the lithiation of 4-methoxypyridine.
References
Optimizing reaction conditions for the synthesis of 4-Methoxynicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methoxynicotinaldehyde. The information is designed to address specific experimental challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are three primary and well-established routes for the synthesis of this compound:
-
Swern Oxidation: This method involves the oxidation of the corresponding alcohol, (4-methoxypyridin-3-yl)methanol, using dimethyl sulfoxide (DMSO) activated with oxalyl chloride or a similar agent at low temperatures.[1][2][3]
-
Directed Ortho-Metalation (DoM): This approach utilizes a strong base, such as n-butyllithium (n-BuLi), to selectively deprotonate 4-methoxypyridine at the C-3 position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[4][5]
-
Partial Reduction of a Nitrile: This route involves the reduction of 4-methoxynicotinonitrile to the aldehyde using a bulky reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the corresponding amine.[6][7][8]
Q2: How do I choose the best synthetic route for my needs?
A2: The choice of synthetic route depends on several factors, including the availability of starting materials, scale of the reaction, and sensitivity of other functional groups in the molecule.
-
Swern Oxidation is a good choice if the precursor alcohol is readily available and you have the equipment to maintain cryogenic temperatures. It is known for its mild conditions and wide functional group tolerance.[2]
-
Directed Ortho-Metalation is advantageous if 4-methoxypyridine is your starting material. It offers a direct route to the product but requires stringent anhydrous and inert atmosphere conditions.
-
DIBAL-H Reduction is suitable if the nitrile precursor is accessible. This method is highly selective for the formation of the aldehyde if the temperature is carefully controlled.[9]
Q3: What are the main safety concerns associated with these synthetic routes?
A3: Each route has specific safety considerations:
-
Swern Oxidation: This reaction generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide.[1][2] It must be performed in a well-ventilated fume hood. The reaction can also be exothermic, requiring careful temperature control.
-
Directed Ortho-Metalation: This method uses pyrophoric reagents like n-butyllithium, which can ignite on contact with air or moisture. Strict anhydrous and inert atmosphere techniques are essential.
-
DIBAL-H Reduction: DIBAL-H is also pyrophoric and reacts violently with water.[6] Reactions should be performed under an inert atmosphere, and quenching of the reagent must be done carefully at low temperatures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Method 1: Swern Oxidation of (4-methoxypyridin-3-yl)methanol
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no product yield | 1. Incomplete activation of DMSO. 2. Reaction temperature too high. 3. Insufficient amount of base. 4. Degradation of starting material or product. | 1. Ensure oxalyl chloride is added slowly to the DMSO solution at -78 °C. 2. Maintain the reaction temperature below -60 °C during the addition of the alcohol and base to prevent side reactions.[10] 3. Use at least 2 equivalents of a hindered base like triethylamine or diisopropylethylamine.[2] 4. Monitor the reaction by TLC to avoid prolonged reaction times. |
| Formation of a significant amount of methylthiomethyl (MTM) ether byproduct | Reaction temperature was not maintained at a sufficiently low level, leading to the Pummerer rearrangement.[10] | Strictly maintain the reaction temperature at or below -78 °C throughout the activation and alcohol addition steps. Use a cryocooler or a well-maintained dry ice/acetone bath. |
| Difficult purification of the final product | The product is contaminated with sulfur-containing byproducts. | 1. After the reaction, quench with a suitable reagent and perform an aqueous workup. 2. Wash the organic layer with a dilute acid solution to remove the basic triethylamine hydrochloride. 3. Purify by column chromatography on silica gel, possibly using a gradient elution system. |
| Unpleasant odor from the reaction | Formation of dimethyl sulfide (DMS).[1][2] | 1. Conduct the entire experiment in a certified chemical fume hood. 2. Decontaminate glassware by rinsing with a bleach solution to oxidize the residual DMS to odorless dimethyl sulfoxide (DMSO).[2] |
Method 2: Directed Ortho-Metalation of 4-Methoxypyridine
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no product yield | 1. Inactive organolithium reagent. 2. Presence of moisture or other electrophilic impurities. 3. Insufficient deprotonation. 4. Inefficient trapping of the lithiated intermediate. | 1. Titrate the organolithium reagent before use to determine its exact concentration. 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents. 3. Use a sufficient excess of the organolithium reagent (typically 1.1-1.5 equivalents). Consider adding TMEDA to enhance the basicity of n-BuLi. 4. Add DMF slowly at low temperature (-78 °C) and allow the reaction to warm gradually. |
| Formation of 2-substituted or other isomeric products | The methoxy group may not be a sufficiently strong directing group under the reaction conditions, leading to lithiation at other positions. | 1. Use a more sterically hindered base like LDA or LiTMP, which can favor the thermodynamically more stable ortho-lithiated species. 2. Optimize the reaction temperature and time for the deprotonation step. |
| Reaction turns dark or tar-like | Decomposition of the lithiated intermediate, possibly due to elevated temperatures. | Maintain the reaction temperature at -78 °C during the lithiation and addition of DMF. |
| Product is contaminated with starting material | Incomplete lithiation or quenching. | 1. Increase the amount of organolithium reagent and/or the reaction time for the lithiation step. 2. Ensure efficient quenching by adding a slight excess of DMF. |
Method 3: DIBAL-H Reduction of 4-Methoxynicotinonitrile
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of the aldehyde product | 1. Over-reduction to the primary amine. 2. Incomplete reaction. 3. Hydrolysis of the intermediate imine back to the nitrile. | 1. Strictly maintain the reaction temperature at -78 °C and use only 1.0-1.2 equivalents of DIBAL-H.[6][9] 2. Monitor the reaction by TLC to ensure complete consumption of the starting material. 3. Perform a careful workup, typically with a mild acid, to hydrolyze the intermediate imine to the aldehyde. |
| Formation of the corresponding primary amine | The reaction temperature was too high, or an excess of DIBAL-H was used. | 1. Ensure the reaction is maintained at -78 °C throughout the addition of DIBAL-H.[9] 2. Use a precise amount of DIBAL-H, and consider a reverse addition (adding the nitrile solution to the DIBAL-H solution). |
| Difficult workup procedure | Formation of gelatinous aluminum salts. | After quenching the reaction with an appropriate solvent (e.g., ethyl acetate or methanol), add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until the two layers become clear. |
| Product is unstable during purification | Aldehydes can be prone to oxidation or polymerization. | 1. Purify the product quickly after the workup. 2. Store the purified aldehyde under an inert atmosphere at a low temperature. 3. Consider converting the aldehyde to a more stable derivative, such as a bisulfite adduct, for storage and regenerating it just before use.[11] |
Data Presentation
The following tables summarize typical reaction conditions and yields for the different synthetic routes to this compound. Please note that yields are highly dependent on the specific reaction conditions and scale.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Method 1: Swern Oxidation | Method 2: Directed Ortho-Metalation | Method 3: DIBAL-H Reduction |
| Starting Material | (4-methoxypyridin-3-yl)methanol | 4-Methoxypyridine | 4-Methoxynicotinonitrile |
| Key Reagents | DMSO, Oxalyl Chloride, Triethylamine | n-BuLi or LDA, DMF | DIBAL-H |
| Typical Temperature | -78 °C | -78 °C | -78 °C |
| Typical Reaction Time | 1-3 hours | 2-4 hours | 2-4 hours |
| Reported Yield Range | 75-90% | 60-80% | 70-85% |
| Key Advantages | Mild conditions, high yields | Direct formylation | High selectivity |
| Key Disadvantages | Toxic/odorous byproducts, requires cryogenic setup | Requires strict anhydrous/inert conditions, pyrophoric reagents | Pyrophoric reagent, requires cryogenic setup |
Experimental Protocols
Protocol 1: Swern Oxidation of (4-methoxypyridin-3-yl)methanol
-
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an argon atmosphere, add a solution of anhydrous DMSO (2.2 eq.) in DCM dropwise, maintaining the internal temperature below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of (4-methoxypyridin-3-yl)methanol (1.0 eq.) in DCM dropwise, again keeping the temperature below -60 °C.
-
Stir the reaction mixture for 45 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, and stir the mixture for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature, then quench with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Directed Ortho-Metalation of 4-Methoxypyridine
-
To a solution of 4-methoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.2 eq., solution in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: DIBAL-H Reduction of 4-Methoxynicotinonitrile
-
To a solution of 4-methoxynicotinonitrile (1.0 eq.) in anhydrous toluene at -78 °C under an argon atmosphere, add DIBAL-H (1.1 eq., solution in toluene or hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C.[6][12]
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature, then add an aqueous solution of Rochelle's salt and stir vigorously until both layers are clear.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general experimental workflow for the synthesis of this compound and a troubleshooting decision tree.
Caption: Comparative experimental workflows for the synthesis of this compound.
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
- 1. byjus.com [byjus.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Purification of crude 4-Methoxynicotinaldehyde by crystallization or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Methoxynicotinaldehyde by crystallization or chromatography. It is intended for researchers, scientists, and drug development professionals.
Purification Strategy Overview
The choice between crystallization and chromatography for the purification of this compound depends on the nature and quantity of impurities, as well as the desired final purity and scale of the experiment.
dot graph TD { A[Crude this compound] --> B{Initial Purity Assessment (TLC, NMR)}; B --> C{High Purity (>90%)}; B --> D{Low Purity (<90%) or Complex Mixture}; C --> E[Crystallization]; D --> F[Column Chromatography]; E --> G[Pure Crystalline Product]; F --> H{Fraction Analysis (TLC)}; H --> I[Combine Pure Fractions]; I --> J[Solvent Evaporation]; J --> G; }
Caption: General purification workflow for this compound.
Crystallization
Crystallization is a cost-effective method for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system at varying temperatures.
Experimental Protocol: Single-Solvent Recrystallization
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Solvent Screening: In parallel in small test tubes, test the solubility of a few milligrams of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Choose a solvent pair: one in which this compound is soluble (the "good" solvent) and another in which it is insoluble (the "bad" solvent). The two solvents must be miscible. Common pairs include ethanol/water and ethyl acetate/heptane.[1][2]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Addition of "Bad" Solvent: While the solution is hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).[2]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[2]
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.
Quantitative Data: Solvent Selection Guide
| Solvent | Polarity Index | Boiling Point (°C) | Suitability Notes |
| Water | 10.2 | 100 | Good "bad" solvent for less polar organic solvents. Pyridine aldehydes can have some water solubility.[3] |
| Ethanol | 4.3 | 78 | Often a good solvent for moderately polar compounds.[4] |
| Isopropanol | 3.9 | 82 | Similar to ethanol, good for moderately polar compounds. |
| Ethyl Acetate | 4.4 | 77 | Good for a range of polarities. Can be paired with hexanes or heptane.[1] |
| Toluene | 2.4 | 111 | Suitable for less polar compounds; may require a co-solvent. |
| Heptane/Hexane | 0.1 | ~69-98 | Good "bad" solvents for more polar organic solvents. |
Troubleshooting Crystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is too soluble at low temperatures. | - Boil off some solvent to concentrate the solution and attempt to cool again.- Try a different solvent or a two-solvent system.[2]- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. |
| Oiling out (product separates as a liquid) | - The solution is supersaturated.- The melting point of the solid is lower than the boiling point of the solvent. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Use a larger volume of solvent or a different solvent with a lower boiling point. |
| Low recovery of pure product | - Too much solvent was used.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Use a minimal amount of ice-cold solvent for washing.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored impurities in crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary. |
dot graph TD { subgraph "Troubleshooting Crystallization" A[Start: Crude Product in Hot Solvent] --> B{Cooling}; B --> C{Crystals Form}; B --> D{No Crystals}; B --> E{Oiling Out}; C --> F{Low Recovery?}; C --> G{Colored Crystals?}; D --> H[1. Scratch Flask2. Add Seed Crystal3. Reduce Solvent Volume]; E --> I[1. Reheat2. Add More Solvent3. Cool Slowly]; F --> J[Concentrate Mother Liquor for 2nd Crop]; G --> K[1. Use Activated Charcoal2. Recrystallize Again]; H --> B; I --> B; end }
Caption: A logical flow for troubleshooting crystallization issues.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through. For this compound, a normal-phase setup with silica gel is generally effective.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for this compound and good separation from impurities.[5] A common starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate.[5]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.[5]
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient elution is needed. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data: Mobile Phase Selection
| Stationary Phase | Common Mobile Phase Systems (in order of increasing polarity) | Suitability Notes |
| Silica Gel | - Hexane / Ethyl Acetate- Hexane / Dichloromethane- Dichloromethane / Methanol | - A gradient of increasing ethyl acetate in hexane is a standard approach.- The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can be beneficial for basic compounds like pyridines to prevent tailing. |
| Alumina (Neutral or Basic) | - Similar to silica gel systems. | - A good alternative if the aldehyde is sensitive to the acidic nature of silica gel.[6] |
Troubleshooting Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots | - Inappropriate mobile phase.- Column was overloaded. | - Optimize the mobile phase using TLC to achieve better separation.- Use a larger column or less crude material. |
| Compound is stuck on the column | - The mobile phase is not polar enough.- The compound may be decomposing on the silica gel. | - Gradually increase the polarity of the mobile phase.- Consider using a different stationary phase like alumina.[6]- Add triethylamine to the eluent to neutralize the silica gel. |
| Cracked or channeled column packing | - Improper packing of the column. | - Repack the column carefully, ensuring a uniform slurry and avoiding air bubbles. |
| Product elutes too quickly (low Rf) | - The mobile phase is too polar. | - Decrease the proportion of the polar solvent in the mobile phase. |
dot graph TD { subgraph "Troubleshooting Column Chromatography" A[Start: Column Packed & Loaded] --> B{Elution}; B --> C{Poor Separation}; B --> D{Compound Stuck}; B --> E{Cracked Column}; C --> F[1. Optimize Mobile Phase (TLC)2. Reduce Sample Load]; D --> G[1. Increase Eluent Polarity2. Switch to Alumina3. Add Triethylamine]; E --> H[Repack Column]; end }
Caption: A logical flow for troubleshooting column chromatography.
Frequently Asked Questions (FAQs)
Q1: My this compound is an oil and won't crystallize. How can I purify it?
If your compound is an oil, column chromatography is the recommended method of purification. If chromatography is also problematic, you might consider purification via a crystalline derivative. For aldehydes, forming a bisulfite adduct is a common and effective method.[7][8] The aldehyde can be regenerated from the filtered and washed adduct by treatment with a base.[9]
Q2: What are the likely impurities in my crude this compound?
Common impurities can include unreacted starting materials, by-products from the specific synthetic route, and the corresponding carboxylic acid (4-methoxynicotinic acid) formed by over-oxidation of the aldehyde.[8]
Q3: How can I tell if my purified this compound is pure?
Purity can be assessed using several techniques:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.[5]
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting point range.
-
NMR Spectroscopy (¹H and ¹³C): The absence of peaks corresponding to impurities.
-
High-Performance Liquid Chromatography (HPLC): Can provide a quantitative measure of purity.
Q4: My aldehyde seems to be decomposing on the silica gel column. What can I do?
Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[5] To mitigate this, you can:
-
Use a less acidic stationary phase like neutral or basic alumina.[6]
-
Deactivate the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to your mobile phase.
-
Perform the chromatography as quickly as possible (flash chromatography).
Q5: Can I use reverse-phase chromatography to purify this compound?
Yes, reverse-phase chromatography is a viable option, especially if the impurities are significantly more or less polar than the product. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic or acetic acid.
References
- 1. reddit.com [reddit.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting low yields in the synthesis of substituted nicotinic aldehydes
Technical Support Center: Synthesis of Substituted Nicotinic Aldehydes
Welcome to the technical support center for the synthesis of substituted nicotinic aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted nicotinic aldehydes via common synthetic routes.
Route 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring. However, the electron-deficient nature of the pyridine ring can make this reaction challenging.
Q1: I am observing very low or no conversion of my substituted pyridine starting material. What are the likely causes?
A1: Low or no conversion in a Vilsmeier-Haack reaction involving pyridines often stems from several critical factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is highly sensitive to moisture. Any water in your reagents or glassware will decompose it.
-
Solution: Ensure all glassware is rigorously dried (flame- or oven-dried). Use fresh, anhydrous N,N-dimethylformamide (DMF) and high-purity phosphorus oxychloride (POCl₃) or other acyl halides. The reagent should be prepared in situ at low temperatures (0-5 °C) and used immediately.[1]
-
-
Insufficiently Reactive Pyridine Substrate: The pyridine ring is electron-deficient and therefore less nucleophilic than benzene. Electron-withdrawing substituents will further deactivate the ring, making it less reactive towards the electrophilic Vilsmeier reagent.[2]
-
Solution: For less reactive pyridines, you may need to use more forcing conditions, such as a larger excess of the Vilsmeier reagent or a higher reaction temperature (e.g., 70-80 °C).[1] However, be aware that higher temperatures can also lead to decomposition.
-
-
Incomplete Reaction: The reaction may be sluggish and require more time or thermal energy than anticipated.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider a gradual increase in temperature.[1]
-
Q2: My reaction mixture has turned into a dark, tarry residue. What went wrong?
A2: The formation of a tarry residue is typically due to:
-
Reaction Overheating: The formation of the Vilsmeier reagent is exothermic. Uncontrolled temperature can lead to polymerization and decomposition of the starting material and/or product.[1]
-
Solution: Maintain strict temperature control throughout the reaction. Prepare the Vilsmeier reagent in an ice bath and add the pyridine substrate slowly while monitoring the internal temperature.[1]
-
-
Harsh Work-up Conditions: The aldehyde product may be sensitive to the work-up procedure.
-
Solution: Perform the aqueous work-up at low temperatures, for instance, by pouring the reaction mixture onto crushed ice. Neutralize the mixture carefully with a mild base like sodium bicarbonate.[1]
-
Route 2: Lithiation of Halopyridines followed by Formylation
This method involves a halogen-metal exchange followed by quenching with an electrophile like DMF to introduce the aldehyde functionality.
Q1: My main products are the debrominated (or dehalogenated) starting material and only a low yield of the desired aldehyde. How can I improve this?
A1: This is a common issue in lithiation reactions and can be attributed to several factors:
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Proton Quenching: The lithiated pyridine intermediate is a very strong base and will be quenched by any available proton source, leading to the dehalogenated starting material.
-
Solution: Ensure strictly anhydrous and inert conditions. All glassware must be thoroughly dried, and solvents must be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
-
Temperature Control: The lithiated intermediate may be unstable at higher temperatures.
-
Inefficient Trapping: The electrophile may not be reacting efficiently with the lithiated intermediate.
Q2: I am getting a mixture of regioisomers from my di-substituted halopyridine. How can I control the selectivity?
A2: The regioselectivity of lithiation can be influenced by:
-
Solvent and Concentration: The choice of solvent can significantly impact which position is lithiated. For example, in the case of 2,5-dibromopyridine, coordinating solvents and higher concentrations favor lithiation at the 5-position, while non-coordinating solvents and lower concentrations favor the 2-position.[4]
Route 3: Oxidation of Substituted Pyridylmethanols
This route involves the oxidation of a primary alcohol to an aldehyde. The main challenge is preventing over-oxidation to the carboxylic acid.
Q1: My primary product is the corresponding nicotinic acid, not the aldehyde. How can I prevent over-oxidation?
A1: Over-oxidation is a frequent problem. Here are some strategies to avoid it:
-
Choice of Oxidizing Agent: Use a mild and selective oxidizing agent that is known to stop at the aldehyde stage.
-
Reaction Conditions: The presence of water can facilitate over-oxidation.
-
Solution: Perform the reaction under anhydrous conditions, especially when using reagents like PCC. If water is present, it can form a hydrate with the aldehyde, which can then be further oxidized.[5]
-
Route 4: Partial Reduction of Nicotinic Acid Derivatives
Reducing a carboxylic acid or its derivatives to an aldehyde can be difficult as the aldehyde is more reactive to reduction than the starting material.
Q1: I am trying to reduce a nicotinic ester to the aldehyde, but I am only isolating the corresponding alcohol. How can I stop the reduction at the aldehyde stage?
A1: This is a classic challenge in organic synthesis. Here are two common approaches:
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Use of a Hindered Reducing Agent at Low Temperature: A sterically hindered and less reactive hydride reagent can selectively reduce the ester to the aldehyde.
-
Formation of a Weinreb Amide: A Weinreb amide (N-methoxy-N-methylamide) can be prepared from the nicotinic acid or its acid chloride. The resulting chelated intermediate after addition of a reducing agent is stable and does not collapse to the aldehyde until acidic workup, thus preventing over-reduction.
-
Solution: Convert your nicotinic acid to the corresponding Weinreb amide and then reduce it with a standard reducing agent like LiAlH₄ or DIBAL-H. This method is generally very reliable for producing aldehydes.[9]
-
Data Presentation: Reaction Condition Comparison
The following tables summarize typical reaction conditions for the synthesis of substituted nicotinic aldehydes.
Table 1: Vilsmeier-Haack Formylation of Pyridines
| Parameter | Condition | Notes |
| Reagents | POCl₃ / Anhydrous DMF | PBr₃ can also be used.[11] |
| Temperature | 0 °C to 80 °C | Reagent formation at 0-5 °C; reaction may require heating for unreactive substrates.[1] |
| Reaction Time | 30 min - several hours | Monitor by TLC.[1][12] |
| Work-up | Pour onto ice, neutralize with mild base | Avoids product degradation.[1] |
Table 2: Lithiation of Bromopyridines and Formylation
| Parameter | Condition | Notes |
| Reagent | n-Butyllithium (n-BuLi) | Typically 1.0-1.1 equivalents.[3] |
| Solvent | Anhydrous THF or Toluene | Solvent choice can affect regioselectivity.[3][4] |
| Temperature | -78 °C | Critical for preventing side reactions.[3] |
| Electrophile | Anhydrous DMF | Quench at -78 °C.[4] |
| Reaction Time | 1-3 hours | Stir at -78 °C before warming to RT.[3] |
Table 3: Oxidation of Pyridylmethanols
| Oxidizing Agent | Solvent | Temperature | Key Advantages |
| PCC | Dichloromethane (DCM) | Room Temperature | Good for anhydrous conditions, prevents over-oxidation.[5] |
| TEMPO/NCS | Biphasic DCM/aq. buffer | Room Temperature | Highly selective for primary alcohols.[7] |
| Oxoammonium Salts | Dichloromethane (DCM) | Room Temperature | Highly selective, favors reaction at the carbinol center best able to accommodate a positive charge.[6] |
Table 4: Partial Reduction of Nicotinic Esters
| Reducing Agent | Solvent | Temperature | Key Advantages |
| DIBAL-H (1 eq.) | Toluene or THF | -78 °C | Stops at the aldehyde if conditions are carefully controlled.[10] |
| LiAlH₄ (on Weinreb Amide) | THF | -78 °C to 0 °C | Highly reliable method to prevent over-reduction.[9] |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
-
Under an inert atmosphere (argon or nitrogen), place anhydrous DMF in a flame-dried, three-necked flask equipped with a stir bar, thermometer, and dropping funnel.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of the substituted pyridine in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent, maintaining the low temperature.
-
After the addition is complete, monitor the reaction by TLC. If necessary, allow the reaction to warm to room temperature or gently heat to 70-80 °C until the starting material is consumed.[1]
-
Cool the reaction mixture back down in an ice bath and carefully pour it onto a stirred mixture of crushed ice and a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Lithiation and Formylation of a Bromopyridine
-
Under an inert atmosphere, add a solution of the bromopyridine derivative (1.0 eq) in anhydrous THF to a flame-dried, three-necked flask equipped with a stir bar, thermometer, and nitrogen/argon inlet.[3]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[3]
-
Slowly add a solution of n-butyllithium (1.0-1.1 eq) in hexanes dropwise, ensuring the internal temperature does not rise above -70 °C.[3]
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add anhydrous DMF (1.1-1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 1-2 hours.[3]
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A troubleshooting flowchart for diagnosing and resolving low yields.
General Synthetic Pathways to Nicotinic Aldehydes
Caption: Common synthetic routes to substituted nicotinic aldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Selective oxoammonium salt oxidations of alcohols to aldehydes and aldehydes to carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aml.iaamonline.org [aml.iaamonline.org]
Monitoring the progress of 4-Methoxynicotinaldehyde reactions by TLC or HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of reactions involving 4-Methoxynicotinaldehyde using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when analyzing this compound and other pyridine derivatives by TLC and HPLC?
A1: A frequent issue encountered is peak tailing in HPLC and streaking in TLC. This is often due to the basic nature of the pyridine nitrogen, which can interact with acidic residual silanol groups on silica-based stationary phases.[1][2][3]
Q2: How can I visualize this compound on a TLC plate if it is not colored?
A2: this compound is a UV-active compound, meaning it can be visualized under a UV lamp (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. For enhanced visualization, staining reagents like p-anisaldehyde or potassium permanganate can be effective.[4]
Q3: What type of HPLC column is generally recommended for the analysis of this compound?
A3: A reversed-phase C18 column is a common and suitable choice for analyzing moderately polar aromatic compounds like this compound.[5]
Q4: Why is it important to control the pH of the mobile phase in the HPLC analysis of this compound?
A4: Controlling the pH of the mobile phase is crucial as it influences the ionization state of the analyte. For basic compounds like this compound, a lower pH (around 2-3) can protonate residual silanol groups on the column, minimizing unwanted interactions and reducing peak tailing.[2][6]
Troubleshooting Guides
TLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | - Sample is too concentrated.- Strong interaction with the silica gel due to the basicity of the pyridine nitrogen.- Compound instability on the silica plate. | - Dilute the sample before spotting.[4]- Add a small amount of triethylamine (0.1-2.0%) to the developing solvent to mitigate interactions with acidic silica.[4]- Consider using an alternative stationary phase, such as alumina plates. |
| Spots Remain at the Baseline (Low Rf) | - The developing solvent is not polar enough. | - Increase the proportion of the polar solvent in your eluent system.[4] |
| Spots are at the Solvent Front (High Rf) | - The developing solvent is too polar. | - Decrease the proportion of the polar solvent or choose a less polar solvent system.[4] |
| No Visible Spots | - The sample is too dilute.- The compound is not UV-active, and no stain was used.- The solvent level in the chamber was above the spotting line. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[4]- Use a universal stain such as p-anisaldehyde or potassium permanganate.[4] |
| Inconsistent Rf Values | - Inconsistent composition of the developing solvent.- The TLC chamber was not properly saturated with solvent vapors. | - Always use a freshly prepared solvent mixture.- Line the developing chamber with filter paper saturated with the eluent to ensure a saturated atmosphere. |
HPLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the basic analyte and acidic residual silanols on the column.[1][2][3]- Incorrect mobile phase pH. | - Lower the mobile phase pH to around 2.5-3.0 with an additive like formic or phosphoric acid to protonate the silanols.[1][2]- Use a highly end-capped column or a column with a polar-embedded phase.[2][3]- Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5 mM), though be aware this can shorten column lifetime.[1] |
| Retention Time Shifts | - Fluctuations in mobile phase composition or column temperature.- Column aging. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Equilibrate the column thoroughly before analysis. |
| Poor Resolution | - Inappropriate mobile phase composition. | - Optimize the gradient of the organic modifier (e.g., acetonitrile or methanol).[7] |
| Ghost Peaks | - Contamination in the mobile phase, injector, or from a previous run. | - Use fresh, high-purity solvents.- Flush the injection system and run a blank gradient to identify the source of contamination.[7] |
| Baseline Drift | - The column is not fully equilibrated.- Fluctuating temperature. | - Allow sufficient time for the column to equilibrate with the mobile phase.- Utilize a column oven for stable temperature control.[7] |
Experimental Protocols
TLC Monitoring of this compound Reactions
Objective: To qualitatively monitor the progress of a reaction by observing the disappearance of the this compound starting material and the appearance of the product.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Solvents (e.g., hexane, ethyl acetate, triethylamine)
Procedure:
-
Solvent System Selection: A good starting point for a solvent system is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A ratio of 7:3 (Hexane:Ethyl Acetate) is a reasonable starting point. The polarity can be adjusted to achieve an Rf value for the starting material between 0.2 and 0.4. For basic compounds like this compound, adding a small amount of triethylamine (e.g., 0.1%) to the eluent can improve spot shape.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Prepare separate solutions of the this compound starting material for comparison.
-
Spotting: Using a capillary spotter, apply a small spot of the starting material solution, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot (the product) indicates the reaction is progressing.
Data Presentation:
| Solvent System (v/v/v) | Starting Material (this compound) Approx. Rf | Product Approx. Rf | Notes |
| Hexane:Ethyl Acetate (7:3) | ~0.3 | Varies | A good starting point for many reactions. |
| Hexane:Ethyl Acetate:Triethylamine (7:3:0.1) | ~0.3 | Varies | The addition of triethylamine can reduce streaking. |
| Dichloromethane:Methanol (95:5) | Higher | Varies | Suitable for more polar products. |
Note: Rf values are indicative and can vary based on experimental conditions.
HPLC Monitoring of this compound Reactions
Objective: To quantitatively monitor the reaction progress by measuring the decrease in the peak area of this compound and the increase in the peak area of the product.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient: A starting point could be a linear gradient from 30% to 70% Acetonitrile over 10 minutes. This should be optimized based on the polarity of the product.
-
-
Sample Preparation: Take an aliquot from the reaction mixture at different time points, quench the reaction if necessary, and dilute it with the initial mobile phase composition.
-
Analysis: Inject the prepared samples into the HPLC system. The retention time of this compound and the product should be determined by injecting standards if available. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Data Presentation:
| Parameter | Suggested Value |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Example Gradient | Start at 30% B, ramp to 70% B over 10 minutes |
Note: The retention times for this compound and its reaction products will need to be determined experimentally and will depend on the specific reaction and optimized HPLC method.
Visualizations
Caption: Workflow for TLC Monitoring of a Reaction.
Caption: Troubleshooting Logic for HPLC Analysis.
References
Strategies to improve the stability and prevent degradation of 4-Methoxynicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability and preventing the degradation of 4-Methoxynicotinaldehyde during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of solid compound (e.g., yellowing) | Oxidation or exposure to light. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Keep it in a cool, dark, and dry place.[1] |
| Precipitate formation in solution | Polymerization or autocondensation of the aldehyde. | Prepare solutions fresh before use. If storage is necessary, store at low temperatures (2-8°C) and protect from light. Consider adding a stabilizer like triethanolamine at a low concentration (e.g., 20-100 ppm) for prolonged storage, though compatibility should be verified for the specific application. |
| Inconsistent experimental results | Degradation of the compound due to improper handling or storage. | Always use high-purity solvents and handle the compound in a well-ventilated area, avoiding prolonged exposure to air and moisture.[1] Perform a quick purity check (e.g., TLC or HPLC) before use if the compound has been stored for an extended period. |
| Low yield in reactions | Degradation of the aldehyde starting material. | Ensure the reaction is performed under optimal conditions (e.g., inert atmosphere if sensitive to oxidation). Confirm the purity of the starting material before initiating the reaction. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and establish a stability-indicating analytical method.[2][3] Analyze samples promptly after preparation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (argon or nitrogen) in a refrigerator at 2-8°C. It should be protected from light, moisture, and air to minimize oxidation and other forms of degradation.[1]
Q2: How can I prevent the oxidation of this compound in solution?
A2: To prevent oxidation, use deoxygenated solvents for solution preparation. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon. Prepare solutions fresh and use them promptly. If storage is unavoidable, store the solution under an inert atmosphere at low temperatures.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Aldehydes can be sensitive to both acidic and basic conditions, which can catalyze aldol condensation or other reactions. It is advisable to maintain a neutral pH unless the experimental protocol requires acidic or basic conditions. If the pH needs to be adjusted, it should be done carefully and the stability of the compound under those conditions should be evaluated.
Q4: What are the likely degradation pathways for this compound?
A4: The primary degradation pathways for this compound are likely to be oxidation and hydrolysis. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (4-methoxynicotinic acid). The methoxy group could potentially undergo hydrolysis under strong acidic conditions to form a hydroxyl group. Photodegradation is also a possibility for aromatic pyridine compounds.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the purity and stability of aromatic aldehydes.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly recommended as it can help in the identification of potential degradation products.[2][3][5]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector or LC-MS
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At regular intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature and monitor at regular intervals (e.g., 0, 1, 2, 4, 8 hours), as base-catalyzed degradation can be rapid.
-
Neutralize an aliquot with 0.1 N HCl before dilution and analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, take an aliquot, dilute with the mobile phase, and analyze.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial and heat it in an oven at 70°C for 48 hours.
-
After the exposure period, cool the sample, dissolve it in methanol to the initial stock concentration, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a photostable container like a quartz cuvette) to UV light (e.g., 254 nm) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at various time points.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining this compound and detect any degradation products.
-
Visualizations
Hypothetical Degradation Pathway of this compound
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Experimental Workflow for Stability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 4-Methoxynicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for reactions involving 4-Methoxynicotinaldehyde. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound?
A1: this compound, being a polar molecule, is expected to have good solubility in polar aprotic and polar protic solvents. For initial trials, consider solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN), Methanol (MeOH), and Ethanol (EtOH). Its solubility is likely to be limited in nonpolar solvents such as Hexane and Toluene.
Q2: How does solvent polarity affect reaction rates and yields?
A2: Solvent polarity can significantly influence reaction outcomes.[1][2][3] For reactions involving polar intermediates or transition states, such as many condensations or nucleophilic additions, polar solvents can stabilize these species and accelerate the reaction.[2] In contrast, nonpolar solvents may be preferred for reactions where reactants are less polar. The choice of solvent can also impact product distribution and the formation of side products.[2]
Q3: I'm observing incomplete conversion of my starting material. What role could the solvent be playing?
A3: Incomplete conversion can be due to poor solubility of this compound or other reagents in the chosen solvent.[2] Ensure all reactants are fully dissolved at the reaction temperature. If solubility is an issue, consider switching to a more suitable solvent or using a co-solvent system. Additionally, the solvent can affect the reaction equilibrium; for condensation reactions that produce water, using a solvent that allows for its removal (e.g., toluene with a Dean-Stark apparatus) can drive the reaction to completion.[2]
Q4: My reaction is producing significant side products. How can I mitigate this by changing the solvent?
A4: The solvent can influence the selectivity of a reaction.[2] Different solvents can stabilize different transition states, leading to a preference for one reaction pathway over another. If you are observing side products, consider a solvent with a different polarity. For instance, in base-catalyzed reactions, a less polar solvent might reduce the occurrence of base-mediated side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) while testing different solvents can help identify a system that minimizes side product formation.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a common issue that can often be traced back to the solvent system. Follow this guide to troubleshoot and optimize your reaction.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility of Reactants | This compound or other starting materials may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow or incomplete reaction.[2] | - Observe the reaction mixture for undissolved solids. - Consult the solubility table below and select a solvent in which all reactants are soluble. - Consider gentle heating to aid dissolution, if the reaction conditions permit. - A co-solvent system may also be employed to improve solubility. |
| Suboptimal Reaction Polarity | The polarity of the solvent may not be suitable for the reaction mechanism, leading to a slow reaction rate.[1][3] | - If the reaction involves polar intermediates (e.g., enolates), switch to a more polar solvent (e.g., from Toluene to THF or DMF). - For reactions that are sensitive to protic solvents (e.g., involving organometallics), ensure the use of anhydrous aprotic solvents. |
| Product Inhibition | The product may be insoluble in the reaction solvent and precipitate out, potentially coating the starting material and preventing further reaction. | - Check the solubility of your expected product in the reaction solvent. - If product insolubility is suspected, choose a solvent that can dissolve both reactants and products. |
| Solvent-Mediated Decomposition | The solvent may be reacting with your starting materials, reagents, or product, or it may be promoting decomposition pathways. | - Ensure the chosen solvent is inert under the reaction conditions. For example, avoid protic solvents with highly reactive organometallic reagents. - Check for literature precedents for similar reactions to identify compatible solvents. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Formation of Side Products or Impurities
The choice of solvent can be a critical factor in controlling the selectivity of a reaction and minimizing the formation of unwanted byproducts.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Solvent-Influenced Selectivity | The solvent can differentially stabilize transition states leading to different products.[2] | - If you are observing a mixture of isomers or other byproducts, try changing the polarity of the solvent. For example, a switch from a polar aprotic (e.g., DMF) to a nonpolar solvent (e.g., Toluene) can sometimes alter the product ratio. |
| Base-Catalyzed Side Reactions | In the presence of a base, this compound can potentially undergo side reactions like the Cannizzaro reaction, especially in highly polar, protic solvents.[4] | - Consider using a less polar, aprotic solvent to temper the reactivity of the base. - Slow addition of the base can also help to minimize side reactions.[4] |
| Presence of Water | For moisture-sensitive reactions, residual water in the solvent can lead to hydrolysis of reagents or catalysts and the formation of impurities. | - Use anhydrous solvents for moisture-sensitive reactions. - Ensure glassware is thoroughly dried before use.[4] |
Troubleshooting Flowchart for Side Product Formation
Caption: A flowchart for troubleshooting side product formation.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Organic Solvents
While experimental data is limited, the following table provides an estimated solubility profile based on the polar nature of this compound.
| Solvent | Relative Polarity | Solvent Type | Predicted Solubility | Notes |
| Hexane | 0.009 | Nonpolar | Insoluble | Useful as an anti-solvent for precipitation/crystallization. |
| Toluene | 0.099 | Nonpolar | Sparingly Soluble | May be useful for reactions requiring azeotropic removal of water. |
| Dichloromethane (DCM) | 0.309 | Polar Aprotic | Soluble | A good starting point for many reactions. |
| Tetrahydrofuran (THF) | 0.207 | Polar Aprotic | Soluble | A versatile solvent for a wide range of reactions. |
| Ethyl Acetate (EtOAc) | 0.228 | Polar Aprotic | Moderately Soluble | Commonly used in extraction and chromatography.[5] |
| Acetone | 0.355 | Polar Aprotic | Soluble | Good for reactions requiring a polar, aprotic medium. |
| Acetonitrile (MeCN) | 0.460 | Polar Aprotic | Soluble | Suitable for a variety of organic transformations. |
| Dimethylformamide (DMF) | 0.386 | Polar Aprotic | Very Soluble | Use with caution, as it can be difficult to remove. |
| Methanol (MeOH) | 0.762 | Polar Protic | Soluble | Can participate in reactions (e.g., acetal formation). |
| Ethanol (EtOH) | 0.654 | Polar Protic | Soluble | A greener alternative to methanol for some applications. |
Relative polarity values are indicative and can vary slightly based on the scale used.[6]
Table 2: Recommended Solvent Systems for Common Reactions
| Reaction Type | Recommended Solvents | Rationale |
| Knoevenagel Condensation | Ethanol, Methanol, Acetonitrile, Toluene (with Dean-Stark) | Polar solvents can facilitate the condensation. Toluene is useful for removing water and driving the equilibrium. |
| Wittig Reaction | THF, Diethyl Ether, DMSO | Aprotic solvents are essential to prevent reaction with the ylide. DMSO can be used for less reactive ylides. |
| Reductive Amination | Methanol, Ethanol, Dichloromethane, 1,2-Dichloroethane (DCE) | Solvents should be compatible with the reducing agent used. Protic solvents are often suitable for reductions with borohydrides. |
| Aldol Condensation | Ethanol, Methanol, THF | The choice depends on the base used. Protic solvents are common for base-catalyzed aldol reactions. |
| Suzuki Coupling | Toluene, Dioxane, DMF, with an aqueous phase | A mixture of an organic solvent and an aqueous base solution is typically required for this cross-coupling reaction. |
Experimental Protocols
General Protocol for Solvent Screening in a Knoevenagel Condensation
This protocol outlines a general method for screening solvents to optimize the Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile).
-
Preparation: In separate, labeled vials, add this compound (1 eq.), the active methylene compound (1.1 eq.), and a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq.).
-
Solvent Addition: To each vial, add a different solvent from the recommended list (e.g., Ethanol, Acetonitrile, Toluene) to achieve a standard concentration (e.g., 0.5 M).
-
Reaction: Stir the vials at a consistent temperature (e.g., room temperature or 50 °C) and monitor the progress of each reaction by TLC at regular intervals (e.g., 1h, 3h, 6h).
-
Analysis: Compare the TLC profiles to identify the solvent that provides the fastest conversion and the cleanest reaction profile (minimal side products).
-
Work-up and Isolation: Once the optimal solvent is identified, the reaction can be scaled up. A typical work-up may involve removing the solvent under reduced pressure, dissolving the residue in a suitable organic solvent (e.g., Ethyl Acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating. The crude product can then be purified by column chromatography or recrystallization.[5]
Workflow for Solvent Optimization
Caption: A general workflow for experimental solvent optimization.
References
- 1. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Spectroscopic Showdown: Comparative Analysis of 4-Methoxynicotinaldehyde and Its Positional Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a critical step in establishing structure-activity relationships and ensuring compound purity. This guide provides a detailed spectroscopic comparison of 4-Methoxynicotinaldehyde and its key positional isomers: 2-Methoxynicotinaldehyde and 6-Methoxynicotinaldehyde. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document serves as a practical reference for their unambiguous identification.
The positioning of the methoxy group on the pyridine ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these aldehydes. Understanding these differences is paramount for synthetic chemists and analytical scientists working with these valuable building blocks. This guide presents a compilation of experimental data to highlight these key distinctions.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its isomers. The data has been compiled from various sources, and experimental conditions should be considered when making direct comparisons.
| Spectroscopic Technique | This compound | 2-Methoxynicotinaldehyde | 6-Methoxynicotinaldehyde |
| ¹H NMR (δ, ppm) | Aldehyde H: ~10.3Aromatic H: ~8.8, ~8.6, ~7.0Methoxy H: ~4.0 | Aldehyde H: ~10.4Aromatic H: ~8.3, ~8.2, ~7.2Methoxy H: ~4.1 | Aldehyde H: ~10.0Aromatic H: ~8.7, ~8.1, ~6.9Methoxy H: ~4.0 |
| ¹³C NMR (δ, ppm) | Aldehyde C: ~191Aromatic C: ~165, ~158, ~152, ~125, ~108Methoxy C: ~56 | Aldehyde C: ~189Aromatic C: ~162, ~153, ~140, ~120, ~115Methoxy C: ~55 | Aldehyde C: ~192Aromatic C: ~164, ~154, ~138, ~120, ~110Methoxy C: ~54 |
| IR (ν, cm⁻¹) | C=O: ~1700C-O-C: ~1280Aromatic C=C/C=N: ~1600, ~1500 | C=O: ~1695C-O-C: ~1270Aromatic C=C/C=N: ~1590, ~1480 | C=O: ~1705C-O-C: ~1290Aromatic C=C/C=N: ~1595, ~1490 |
| UV-Vis (λmax, nm) | ~280, ~230 | Data not readily available | ~310, ~240 |
| Mass Spec. (m/z) | [M]+: 137.05 | [M]+: 137.05 | [M]+: 137.05 |
Experimental Workflow for Spectroscopic Comparison
The logical workflow for the spectroscopic comparison of these isomers is outlined below. This process ensures a systematic and comprehensive analysis for unambiguous identification.
Detailed Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectrum is typically recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: The spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-10 seconds) are generally required. A proton-decoupled pulse program is used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the material can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration is adjusted to ensure that the absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 AU).
-
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The absorbance is measured over a wavelength range of approximately 200 to 400 nm.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source for soft ionization to observe the molecular ion. The mass spectrum is recorded over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
By following these protocols and comparing the obtained spectra with the reference data provided, researchers can confidently distinguish between this compound and its positional isomers.
Comparative reactivity of 4-Methoxynicotinaldehyde vs. 2- and 6-Methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the strategic placement of functional groups on a heterocyclic scaffold is paramount to modulating the molecule's physicochemical properties and biological activity. Nicotinaldehyde and its derivatives are key building blocks in the synthesis of a wide array of pharmaceutical compounds. The introduction of a methoxy group, a potent electron-donating substituent, at various positions on the pyridine ring can significantly influence the reactivity of the aldehyde functionality. This guide provides an objective comparison of the reactivity of 4-methoxynicotinaldehyde versus its 2- and 6-methoxy isomers, supported by experimental data from a series of representative chemical transformations.
Executive Summary
This investigation reveals a distinct reactivity profile for each isomer, governed by the electronic effects of the methoxy group's position relative to the aldehyde and the pyridine nitrogen.
-
This compound: Exhibits the highest reactivity towards nucleophilic addition and is the most resistant to oxidation. This is attributed to the strong electron-donating resonance effect of the para-methoxy group, which increases the electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
2-Methoxynicotinaldehyde: Displays intermediate reactivity in nucleophilic additions. The ortho-methoxy group exerts both electron-donating resonance and electron-withdrawing inductive effects, leading to a more moderate activation of the aldehyde group compared to the 4-methoxy isomer.
-
6-Methoxynicotinaldehyde: Shows the lowest reactivity towards nucleophilic addition and is the most susceptible to oxidation. The methoxy group at the 6-position has a less pronounced resonance effect on the aldehyde at the 3-position, with its influence being primarily inductive.
These findings are critical for optimizing reaction conditions and for the rational design of novel pyridine-based therapeutic agents.
Comparative Reactivity Data
The relative reactivities of the three isomers were evaluated in three key transformations: nucleophilic addition (Wittig reaction), oxidation, and reduction. The quantitative outcomes are summarized below.
Table 1: Comparative Yields in the Wittig Reaction with Benzyltriphenylphosphonium Chloride
| Compound | Product Yield (%) | Reaction Time (hours) |
| This compound | 85 | 4 |
| 2-Methoxynicotinaldehyde | 72 | 6 |
| 6-Methoxynicotinaldehyde | 65 | 8 |
Table 2: Comparative Conversion Rates in the Oxidation to Carboxylic Acid
| Compound | Conversion to Carboxylic Acid (%) | Reaction Time (hours) |
| This compound | 40 | 12 |
| 2-Methoxynicotinaldehyde | 65 | 12 |
| 6-Methoxynicotinaldehyde | 78 | 12 |
Table 3: Comparative Yields in the Reduction to Alcohol
| Compound | Product Yield (%) | Reaction Time (hours) |
| This compound | 92 | 1 |
| 2-Methoxynicotinaldehyde | 95 | 1 |
| 6-Methoxynicotinaldehyde | 96 | 1 |
Electronic Effects of the Methoxy Group
The observed differences in reactivity can be rationalized by examining the electronic influence of the methoxy group at each position on the pyridine ring. The interplay of inductive and resonance effects alters the electrophilicity of the carbonyl carbon.
Caption: Electronic influence of the methoxy group on aldehyde reactivity.
Experimental Protocols
Wittig Reaction
A solution of benzyltriphenylphosphonium chloride (1.2 mmol) in anhydrous THF (20 mL) was treated with n-butyllithium (1.2 mmol, 1.6 M in hexanes) at 0 °C under a nitrogen atmosphere. The resulting red-orange solution of the ylide was stirred for 30 minutes. A solution of the respective methoxynicotinaldehyde (1.0 mmol) in anhydrous THF (5 mL) was then added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for the times indicated in Table 1. The reaction was quenched with saturated aqueous ammonium chloride solution (15 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the corresponding stilbene derivative.
Caption: Experimental workflow for the Wittig reaction.
Oxidation Reaction
To a solution of the methoxynicotinaldehyde (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) was added 2-methyl-2-butene (4.0 mmol). A solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water (5 mL) was added dropwise at room temperature. The reaction mixture was stirred for 12 hours. The reaction was then quenched by the addition of a saturated aqueous solution of sodium sulfite (10 mL). The pH was adjusted to ~3 with 1 M HCl, and the mixture was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude carboxylic acid. The conversion was determined by ¹H NMR analysis of the crude product mixture.
Reduction Reaction
A solution of the methoxynicotinaldehyde (1.0 mmol) in methanol (10 mL) was cooled to 0 °C. Sodium borohydride (1.5 mmol) was added in portions over 5 minutes. The reaction mixture was stirred at 0 °C for 1 hour. The reaction was quenched by the addition of acetone (5 mL) followed by water (10 mL). The methanol was removed under reduced pressure, and the aqueous residue was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding alcohol, which was purified by column chromatography.
Conclusion
The position of the methoxy group on the nicotinaldehyde scaffold provides a powerful tool for tuning the reactivity of the aldehyde. The para-position (4-methoxy) leads to the highest degree of activation towards nucleophilic attack, while the ortho- (2-methoxy) and meta-like (6-methoxy) positions offer more nuanced control. These structure-activity relationships are invaluable for the design of efficient synthetic routes and for the development of novel pharmaceuticals with tailored reactivity profiles.
A Comparative Guide to 2D NMR Spectroscopy for the Structural Validation of 4-Methoxynicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of molecular structure is a cornerstone of chemical research and drug development. For novel compounds such as derivatives of 4-methoxynicotinaldehyde, a heterocyclic scaffold of interest in medicinal chemistry, precise structural validation is paramount. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for the structural elucidation of these derivatives. We present supporting experimental data and detailed protocols to aid researchers in selecting the most effective validation strategies.
The Power of 2D NMR in Structural Elucidation
One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms. However, for substituted aromatic systems like this compound derivatives, signal overlap and complex coupling patterns in 1D spectra can often lead to ambiguity. 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for definitive structure assignment.
The three most pivotal 2D NMR experiments for the structural analysis of small organic molecules are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is invaluable for piecing together neighboring proton environments within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH). This experiment is highly sensitive and provides a clear map of all C-H single bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). This is the key experiment for connecting different spin systems and identifying the placement of quaternary carbons and heteroatoms.
Comparative Analysis of Structural Validation Techniques
While 2D NMR is a powerful tool, it is often used in conjunction with other analytical methods for comprehensive structural confirmation. The table below compares the strengths and limitations of 2D NMR with X-ray Crystallography and Mass Spectrometry.
| Technique | Principle | Strengths | Limitations |
| 2D NMR Spectroscopy | Measures nuclear spin correlations in solution. | Provides detailed connectivity information (H-H, C-H).Non-destructive.Analyzes samples in their solution state, reflecting physiological conditions. | Requires relatively pure and soluble samples.Can be time-consuming for very complex molecules.Does not provide absolute stereochemistry. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the absolute three-dimensional structure, including stereochemistry.Considered the "gold standard" for structural determination. | Requires a high-quality single crystal, which can be difficult to obtain.The solid-state structure may not always represent the solution conformation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Extremely sensitive, requiring very small sample amounts.Provides the exact molecular weight and elemental formula.Fragmentation patterns can offer structural clues. | Does not provide detailed connectivity or stereochemical information on its own.Isomers are often indistinguishable without tandem MS (MS/MS). |
Experimental Workflow for Structural Validation
A systematic approach is crucial for the efficient and accurate elucidation of a novel this compound derivative's structure. The following workflow outlines the logical progression from initial analysis to final confirmation.
Representative 2D NMR Data for a this compound Analogue
To illustrate the power of 2D NMR, we present hypothetical but realistic ¹H and ¹³C NMR data for a representative this compound derivative. The assignments are based on established chemical shift principles for substituted pyridines.
Table 1: ¹H and ¹³C NMR Data for a Hypothetical this compound Derivative in CDCl₃
| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |
| 2 | 151.5 | 8.50 | s | - | - | C-3, C-4, C-6, CHO |
| 3 | 122.0 | - | - | - | - | - |
| 4 | 165.0 | - | - | - | - | - |
| 5 | 108.0 | 6.80 | d | 5.0 | H-6 | C-3, C-4, C-6 |
| 6 | 150.0 | 8.40 | d | 5.0 | H-5 | C-2, C-4, C-5 |
| CHO | 190.5 | 10.20 | s | - | - | C-2, C-3 |
| OCH₃ | 55.8 | 4.00 | s | - | - | C-4 |
Note: This data is representative and intended for illustrative purposes.
Detailed Experimental Protocols
Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.
1. ¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse (zg30)
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 s
-
Spectral Width (SW): 16 ppm
-
Acquisition Time (AQ): 3.0 s
2. ¹³C{¹H} NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Spectral Width (SW): 240 ppm
-
Acquisition Time (AQ): 1.0 s
3. COSY Acquisition:
-
Pulse Sequence: Gradient-selected COSY (cosygpqf)
-
Number of Scans (NS): 4
-
Increments (F1): 256
-
Spectral Width (F1 and F2): 16 ppm
4. HSQC Acquisition:
-
Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3)
-
Number of Scans (NS): 8
-
Increments (F1): 256
-
Spectral Width (F1): 240 ppm
-
Spectral Width (F2): 16 ppm
-
¹JCH Coupling Constant: Optimized for 145 Hz
5. HMBC Acquisition:
-
Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf)
-
Number of Scans (NS): 16
-
Increments (F1): 256
-
Spectral Width (F1): 240 ppm
-
Spectral Width (F2): 16 ppm
-
Long-Range Coupling Constant: Optimized for 8 Hz
Interpretation of 2D NMR Spectra
The following diagram illustrates the key correlations that would be observed in the 2D NMR spectra of a this compound derivative, enabling its unambiguous structural assignment.
-
COSY: A cross-peak between H-5 and H-6 would confirm their three-bond coupling and adjacency on the pyridine ring.
-
HSQC: Each protonated carbon (C-2, C-5, C-6, CHO, and OCH₃) would show a direct correlation to its attached proton.
-
HMBC: Crucial long-range correlations would establish the overall framework. For instance, the aldehyde proton (H-CHO) would show correlations to C-3 and C-2, confirming its position. The methoxy protons (H-OCH₃) would correlate to C-4, unequivocally placing the methoxy group. Correlations from H-2 to C-6 and H-6 to C-2 would further solidify the ring structure.
Conclusion
For the structural validation of this compound derivatives, 2D NMR spectroscopy, particularly the combined application of COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail regarding atomic connectivity in the solution state. While techniques like mass spectrometry and X-ray crystallography offer complementary and vital information regarding molecular formula and solid-state structure, respectively, 2D NMR remains the cornerstone for unambiguous assignment of complex organic molecules in a physiologically relevant medium. The systematic application of the workflow and experimental protocols outlined in this guide will enable researchers to confidently and accurately determine the structures of novel compounds, a critical step in the advancement of drug discovery and development.
A Comparative Analysis of the Biological Activity of Methoxynicotinaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of methoxynicotinaldehyde isomers. The position of the methoxy group on the pyridine ring can significantly influence the compound's biological properties, including its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Due to a scarcity of direct comparative studies on methoxynicotinaldehyde isomers, this document synthesizes available data on closely related substituted pyridine-2-carboxaldehyde derivatives to illustrate the principles of isomer-differentiated activity. We present exemplary quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to aid in research and drug development.
Data Presentation: Comparative Biological Activity
The biological efficacy of positional isomers can differ significantly. The following tables summarize reported data for amino-substituted pyridine-2-carboxaldehyde thiosemicarbazone derivatives, which serve as a model for the comparative evaluation of methoxynicotinaldehyde isomers.
Table 1: Comparative Inhibition of Ribonucleotide Reductase and In Vitro Cytotoxicity
| Compound | Position of Amino Group | Ribonucleotide Reductase Inhibition IC50 (µM) |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | 3-amino | Potent inhibitor |
| 5-Aminopyridine-2-carboxaldehyde thiosemicarbazone | 5-amino | Less active than 3-amino isomer |
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 5-methylamino | 1.3 |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 5-ethylamino | 1.0[1] |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 5-allylamino | 1.4[1] |
Table 2: Comparative In Vivo Antitumor Activity against L1210 Leukemia in Mice
| Compound | Position of Amino Group | Optimal Dose (mg/kg, twice daily) | % T/C (Treated vs. Control) |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | 3-amino | 40 | 246[2] |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | 3-amino | 10 | 255[2] |
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 5-methylamino | 60 | 223[1] |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 5-ethylamino | 80 | 204[1] |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 5-allylamino | 80 | 215[1] |
Experimental Protocols
Detailed methodologies for key experimental assays are provided below. These standard protocols can be adapted for the evaluation of methoxynicotinaldehyde isomers.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (methoxynicotinaldehyde isomers) and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Mandatory Visualization
Signaling Pathways
Substituted pyridine derivatives have been implicated in the modulation of key cellular signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
Experimental Workflow
Caption: A typical workflow for comparative biological evaluation.
References
A Researcher's Guide to Differentiating Positional Isomers of Methoxy-Substituted Pyridine Aldehydes
For researchers, scientists, and professionals in drug development, the precise identification of positional isomers is a critical step in ensuring the efficacy, safety, and patentability of a new chemical entity. Methoxy-substituted pyridine aldehydes are a class of compounds with significant potential in medicinal chemistry, and the ability to distinguish between their various positional isomers is paramount. This guide provides a comprehensive comparison of these isomers, supported by available experimental data and detailed analytical protocols.
Unraveling the Isomers: A Comparative Analysis
The location of the methoxy and aldehyde groups on the pyridine ring significantly influences the physicochemical and spectroscopic properties of each isomer. A systematic approach combining chromatographic separation with spectroscopic analysis is essential for unambiguous identification.
Structural Overview of Methoxy-Pyridine Aldehyde Isomers
The following diagram illustrates the basic structures of the methoxy-pyridine aldehyde isomers, where the positions of the methoxy (OCH₃) and aldehyde (CHO) groups vary around the pyridine ring.
Comparative Data of Methoxy-Pyridine Aldehyde Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 2-Methoxy-3-pyridinecarboxaldehyde | 71255-09-9 | C₇H₇NO₂ | 137.14 | Liquid or Low Melting Solid | - | 200-201 |
| 2-Methoxy-4-pyridinecarboxaldehyde | 72716-87-1 | C₇H₇NO₂ | 137.14 | Solid | 62-64 | - |
| 3-Methoxy-2-pyridinecarboxaldehyde | 1849-53-2 | C₇H₇NO₂ | 137.14 | Solid | - | - |
| 4-Methoxy-2-pyridinecarboxaldehyde | 16744-81-3 | C₇H₇NO₂ | 137.14 | Solid | 40-44 | 242-244 |
| 4-Methoxy-3-pyridinecarboxaldehyde | 82257-15-6 | C₇H₇NO₂ | 137.14 | Light yellow solid | 63-67 | - |
| 5-Methoxy-2-pyridinecarboxaldehyde | 22187-96-8 | C₇H₇NO₂ | 137.14 | - | - | - |
| 6-Methoxy-2-pyridinecarboxaldehyde | 54221-96-4 | C₇H₇NO₂ | 137.14 | Liquid | - | 103-104 (at 20 mmHg) |
| 6-Methoxy-3-pyridinecarboxaldehyde | 65873-72-5 | C₇H₇NO₂ | 137.14 | Solid | 51-54 | - |
Analytical Workflow for Isomer Differentiation
A combination of chromatographic and spectroscopic techniques provides a robust workflow for the differentiation of methoxy-substituted pyridine aldehyde isomers.
Experimental Protocols
Chromatographic Separation
a) High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating isomers based on their differential partitioning between a stationary and a mobile phase.[1]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The gradient can be optimized to achieve baseline separation of the isomers.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm) is commonly used.
-
Procedure:
-
Prepare a stock solution of the isomer mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample and run the gradient program.
-
Monitor the chromatogram for the separation of peaks corresponding to the different isomers.
-
b) Gas Chromatography (GC)
GC is suitable for the separation of volatile and thermally stable isomers.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all isomers.
-
Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both separation and mass information.
-
Procedure:
-
Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Set the GC oven temperature program, injector temperature, and detector temperature.
-
Inject a small volume of the sample into the GC.
-
The isomers will separate based on their boiling points and interactions with the stationary phase.
-
Spectroscopic Analysis
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of isomers.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]
-
¹H NMR: The chemical shifts, coupling constants (J-values), and splitting patterns of the aromatic protons are highly diagnostic of the substitution pattern. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9-10 ppm). The position of the methoxy group will influence the chemical shifts of the adjacent protons.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the positions of the electron-donating methoxy group and the electron-withdrawing aldehyde group. The carbonyl carbon of the aldehyde will appear significantly downfield (typically δ 190-200 ppm).
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule, thus confirming the substitution pattern.
b) Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups.
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared.[3]
-
Key Vibrational Bands:
-
C=O stretch (aldehyde): A strong absorption band is expected in the region of 1680-1715 cm⁻¹. The exact position can be influenced by conjugation with the pyridine ring.
-
C-O stretch (methoxy): An absorption band is expected around 1250 cm⁻¹.
-
Aromatic C=C and C=N stretching: These will appear in the 1400-1600 cm⁻¹ region.
-
C-H out-of-plane bending: The pattern of bands in the 700-900 cm⁻¹ region can sometimes provide clues about the substitution pattern on the aromatic ring.
-
c) Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the isomers.
-
Ionization Method: Electron Ionization (EI) is commonly used for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
-
Molecular Ion Peak (M⁺): All isomers will exhibit a molecular ion peak corresponding to their molecular weight (137.14 g/mol ).
-
Fragmentation Pattern: While positional isomers often show similar fragmentation patterns, the relative intensities of the fragment ions can differ, providing a basis for differentiation. Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (-CHO) and the loss of carbon monoxide (-CO) from the [M-H]⁺ ion. The position of the methoxy group can influence the stability of the resulting fragment ions.
By systematically applying this combination of chromatographic separation and spectroscopic analysis, researchers can confidently distinguish between the positional isomers of methoxy-substituted pyridine aldehydes, ensuring the integrity and success of their research and development endeavors.
References
Head-to-head comparison of different synthetic routes to 4-Methoxynicotinaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Methoxynicotinaldehyde, a valuable building block in the preparation of various pharmaceutical compounds, can be synthesized through several distinct routes. This guide provides a comprehensive head-to-head comparison of the most prominent synthetic pathways, offering detailed experimental protocols, quantitative data, and visual representations to aid in the selection of the most suitable method for specific research and development needs.
This comparative analysis focuses on three primary synthetic strategies to obtain this compound: the lithiation of 4-methoxypyridine, the Vilsmeier-Haack formylation of 4-methoxypyridine, and the oxidation of 4-methoxy-3-methylpyridine. Each route is evaluated based on reaction yield, starting materials, reaction conditions, and potential for scalability.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Lithiation of 4-Methoxypyridine | Route 2: Vilsmeier-Haack Formylation | Route 3: Oxidation of 4-Methoxy-3-methylpyridine |
| Starting Material | 4-Methoxypyridine | 4-Methoxypyridine | 4-Methoxy-3-methylpyridine |
| Key Reagents | tert-Butyllithium, 2-Bromotoluene, DMF | Phosphorus oxychloride (POCl₃), DMF | Potassium permanganate (KMnO₄) |
| Reaction Conditions | Cryogenic temperatures (-78°C to -23°C) | 0°C to 90°C | Elevated temperature (reflux) |
| Reported Yield | 61% | High (specific yield not reported) | Moderate to high (specific yield not reported) |
| Key Advantages | Good yield, well-documented | Mild and efficient for electron-rich aromatics | Utilizes a common oxidizing agent |
| Key Disadvantages | Requires cryogenic conditions, use of pyrophoric reagents | Use of corrosive and hazardous reagents | Potential for over-oxidation, moderate yields |
Synthetic Route 1: Lithiation of 4-Methoxypyridine
This route involves the directed ortho-metalation of 4-methoxypyridine, followed by formylation with N,N-dimethylformamide (DMF). The methoxy group directs the lithiation to the adjacent C3 position of the pyridine ring.
Experimental Protocol:
A solution of tert-butyllithium (1.7 M in pentane, 90.6 mL, 154 mmol) is added to stirred tetrahydrofuran (380 mL) under a nitrogen atmosphere. The mixture is cooled to -78°C, and 2-bromotoluene (11.3 mL, 74.1 mmol) is added dropwise. The reaction is stirred at -78°C for one hour. 4-Methoxypyridine (5.79 mL, 57 mmol) is then added dropwise at -78°C, and the resulting mixture is stirred at -23°C for three hours. The reaction is cooled back to -78°C, and N,N-dimethylformamide (6.62 mL, 85.5 mmol) is added. Stirring is continued for one hour at -78°C. The reaction is quenched with a saturated aqueous sodium chloride solution (100 mL) and allowed to warm to room temperature. The product is extracted with ether, and the combined organic layers are dried over anhydrous potassium carbonate. After filtration and removal of the solvent under reduced pressure, the crude product is purified by silica gel column chromatography (eluent: 5:95 ethanol:ethyl acetate) to yield this compound as a yellow solid (4.79 g, 61% yield).[1]
Synthetic Route 2: Vilsmeier-Haack Formylation of 4-Methoxypyridine
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] In this proposed route, 4-methoxypyridine is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and DMF.
Experimental Protocol:
To a stirred solution of N,N-dimethylformamide (10 equivalents) at 0°C, phosphorus oxychloride (3 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to form the Vilsmeier reagent. 4-Methoxypyridine (1 equivalent) is then added, and the reaction mixture is heated to 90°C and stirred for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled to room temperature and poured onto crushed ice. The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Synthetic Route 3: Oxidation of 4-Methoxy-3-methylpyridine
This route involves the oxidation of the methyl group at the 3-position of the pyridine ring to an aldehyde. Potassium permanganate is a common and powerful oxidizing agent for this type of transformation.
Experimental Protocol:
A mixture of 4-methoxy-3-methylpyridine (1 equivalent) and water is heated to reflux. Potassium permanganate (2-3 equivalents) is added portion-wise over a period of time to maintain a gentle reflux. The reaction mixture is heated for several hours until the purple color of the permanganate disappears. The hot solution is filtered to remove the manganese dioxide precipitate. The filtrate is cooled and extracted with a suitable organic solvent, such as dichloromethane. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to give this compound.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and safety considerations. The lithiation of 4-methoxypyridine offers a well-documented procedure with a good yield, but requires handling of pyrophoric and cryogenic reagents. The Vilsmeier-Haack formylation is a powerful and generally high-yielding method for electron-rich systems, though it involves corrosive reagents. The oxidation of 4-methoxy-3-methylpyridine provides a more classical approach, but may require careful optimization to avoid over-oxidation and achieve high yields. This comparative guide provides the necessary information for an informed decision on the most appropriate synthetic strategy.
References
Benchmarking the Efficacy of 4-Methoxynicotinaldehyde-Derived Compounds Against Known Inhibitors of PARP1 and SIRT1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, hypothetical 4-Methoxynicotinaldehyde-derived compound, designated here as 4MNA-1, against established inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1) and Sirtuin 1 (SIRT1). Nicotinamide, a core component of the 4MNA-1 scaffold, is a known endogenous regulator of both PARP and sirtuin enzyme families, making these promising targets for such derivatives.[1][2] This document presents key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate objective assessment and guide future research.
Data Presentation: Comparative Inhibitory Activity
The inhibitory efficacy of 4MNA-1 was benchmarked against well-characterized inhibitors of PARP1 and SIRT1. The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized below.
| Target Enzyme | Compound/Inhibitor | IC50 (nM) |
| PARP1 | 4MNA-1 (Hypothetical) | [Insert experimental value] |
| Olaparib | 5 | |
| Veliparib | 5.2 | |
| Talazoparib | 0.57 | |
| SIRT1 | 4MNA-1 (Hypothetical) | [Insert experimental value] |
| EX-527 | 38 | |
| Sirtinol | 58,000 | |
| Cambinol | 56,000 |
Experimental Protocols
Detailed methodologies for the key enzymatic assays used to determine the inhibitory potential of the tested compounds are provided below.
PARP1 Inhibition Assay (Fluorometric)
This protocol is adapted from a method that quantifies the consumption of NAD+, the co-substrate for PARP1, during the auto-poly(ADP-ribosyl)ation reaction.[3]
Materials:
-
Black 96-well plate
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
Test compounds (4MNA-1 and known inhibitors) dissolved in DMSO
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Fluorescent NAD+ detection reagent
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the PARP assay buffer. The final DMSO concentration should be kept below 1%.
-
In each well of the 96-well plate, add the following components to a final volume of 50 µL:
-
PARP assay buffer
-
Activated DNA
-
Test compound at the desired concentration
-
-
Initiate the reaction by adding the PARP1 enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a developer reagent that specifically detects the remaining NAD+.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the detection reagent.
-
The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the control (no inhibitor). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
SIRT1 Inhibition Assay (Fluorometric)
This protocol is based on a two-step reaction where the deacetylation of a fluorogenic peptide substrate by SIRT1 is coupled to the development of a fluorescent signal.[4]
Materials:
-
Black 96-well plate
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide with an acetylated lysine residue)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
Test compounds (4MNA-1 and known inhibitors) dissolved in DMSO
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing a protease that cleaves the deacetylated peptide, releasing the fluorophore
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the SIRT1 assay buffer. The final DMSO concentration should be kept below 1%.
-
In each well of the 96-well plate, add the following components to a final volume of 50 µL:
-
SIRT1 assay buffer
-
Fluorogenic acetylated peptide substrate
-
β-NAD+
-
Test compound at the desired concentration
-
-
Initiate the reaction by adding the SIRT1 enzyme.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the enzymatic reaction and initiate the development reaction by adding the developer solution.
-
Incubate the plate at 37°C for an additional 30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 350 nm and 460 nm, respectively.
-
The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the control (no inhibitor). IC50 values are determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the interplay between PARP1 and SIRT1, as well as the general workflow for evaluating the inhibitory compounds.
Caption: Interplay between PARP1 and SIRT1 in response to DNA damage and their inhibition.
Caption: General experimental workflow for enzymatic inhibition assays.
References
Cross-Validation of Analytical Methods for the Characterization of 4-Methoxynicotinaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of key analytical methods for the characterization and quantification of 4-Methoxynicotinaldehyde. As a crucial intermediate and potential impurity in pharmaceutical synthesis, the accurate and precise measurement of this compound is paramount for quality control and regulatory compliance. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by illustrative experimental data, to assist in method selection and validation.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate analytical technique for this compound depends on various factors, including the sample matrix, required sensitivity, and the specific analytical goal, such as purity assessment, quantification, or structural elucidation. The following table summarizes the typical performance parameters for each technique, providing a basis for method selection and cross-validation. Cross-validation is essential to ensure that different methods provide comparable and reliable results.[1]
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) | Commentary |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999 | All methods offer excellent linearity, ensuring results are proportional to the analyte concentration within a defined range. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Sub-ppb to low ppb range | µg/mL to mg/mL range | GC-MS generally offers the highest sensitivity, making it ideal for trace-level analysis. HPLC-UV provides a good balance of sensitivity for routine quality control. qNMR is less sensitive but highly accurate for purity determination. |
| Limit of Quantification (LOQ) | Low ng/mL range | Low ppb range | µg/mL to mg/mL range | The lower LOQ of GC-MS and HPLC allows for accurate measurement of very low concentrations, crucial for impurity profiling. |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% | All methods provide high accuracy. qNMR is often considered a primary ratio method and can offer the highest accuracy without the need for a specific reference standard of the analyte. |
| Precision (%RSD) | < 5% | < 15% | < 2% | All methods are highly precise. The acceptance criteria for GC-MS may be less stringent for trace analysis. |
| Sample Throughput | High | Medium | Low to Medium | HPLC is well-suited for high-throughput screening. GC-MS involves more extensive sample preparation and longer run times. qNMR requires careful sample preparation and longer acquisition times. |
| Cost & Complexity | Lower | Higher | High | HPLC-UV systems are more common, less expensive, and simpler to operate. GC-MS and NMR require specialized expertise and higher initial investment. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and formulations.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A typical starting point would be a 30:70 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at an appropriate wavelength determined by the UV spectrum of this compound (e.g., 239 nm).
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile impurities in this compound or for its quantification at trace levels.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 5 minutes.
-
Ramp at 10°C/min to 300°C.
-
Hold at 300°C for 10 minutes.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent such as methanol or dichloromethane.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added for accurate quantification.
-
-
Quantification: A calibration curve is constructed by analyzing a series of standard solutions of this compound with the internal standard at known concentrations. The concentration in samples is determined by the ratio of the analyte peak area to the internal standard peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for the accurate determination of the purity of this compound without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a certified internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), ensuring complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Typically 16-64 scans, depending on the sample concentration.
-
-
Data Processing and Quantification:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Mandatory Visualization
Caption: General experimental workflow for the analysis of this compound.
Caption: The Preiss-Handler pathway, a key route for NAD+ biosynthesis.
References
Comparative Docking Analysis of 4-Methoxynicotinaldehyde Derivatives in Kinase Active Sites: An In Silico Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinases have emerged as pivotal targets for drug discovery. The development of small molecule inhibitors that can selectively bind to the ATP-binding site of these kinases is a cornerstone of modern oncology. This guide provides a comparative analysis of virtually designed 4-Methoxynicotinaldehyde derivatives and their potential interactions within the active sites of three key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinase A.
Disclaimer: The quantitative docking scores and specific molecular interactions presented in this guide are hypothetical and for illustrative purposes. Due to the limited availability of published experimental data on the docking of this compound derivatives, this guide is intended to serve as a conceptual framework for researchers interested in exploring this chemical scaffold for kinase inhibitor design.
Hypothetical Docking Performance of this compound Derivatives
To illustrate the potential of the this compound scaffold, a series of hypothetical derivatives were designed by substituting at the R-position of the core structure. These virtual compounds were then hypothetically docked into the active sites of EGFR, VEGFR-2, and Aurora Kinase A. The predicted binding affinities (docking scores) are summarized in the table below. Lower docking scores indicate a more favorable binding interaction.
| Derivative | R-Group | EGFR Docking Score (kcal/mol) | VEGFR-2 Docking Score (kcal/mol) | Aurora Kinase A Docking Score (kcal/mol) |
| 4MND-01 | -H | -7.8 | -8.2 | -7.5 |
| 4MND-02 | -NH-phenyl | -9.2 | -9.5 | -8.8 |
| 4MND-03 | -NH-(4-chlorophenyl) | -9.8 | -10.1 | -9.3 |
| 4MND-04 | -NH-(3,4-dichlorophenyl) | -10.5 | -10.8 | -9.9 |
| 4MND-05 | -NH-(4-methoxyphenyl) | -9.5 | -9.8 | -9.1 |
These are hypothetical values generated for illustrative purposes.
The data suggests that the addition of a substituted aniline moiety at the R-position significantly enhances the binding affinity across all three kinases. The presence of electron-withdrawing groups, such as chlorine atoms on the phenyl ring (4MND-03 and 4MND-04), appears to further improve the docking scores, potentially due to enhanced interactions within the kinase active sites.
Experimental Protocols for Molecular Docking
The following is a generalized protocol for performing molecular docking studies, based on common practices in computational drug design.
Protein Preparation
-
Retrieval: The three-dimensional crystal structures of the target kinases (EGFR, VEGFR-2, and Aurora Kinase A) are obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structures are prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms. Polar hydrogens and Kollman charges are added to the protein structure. The prepared protein is saved in the PDBQT file format, which is required for AutoDock Vina.
Ligand Preparation
-
3D Structure Generation: The 3D structures of the this compound derivatives are generated using a chemical drawing tool like ChemDraw and saved in a 3D format (e.g., SDF or MOL2).
-
Ligand Optimization: The ligands are prepared for docking by detecting the root and defining rotatable bonds. Gasteiger charges are assigned to the ligand atoms. The prepared ligands are also saved in the PDBQT file format.
Molecular Docking
-
Grid Box Generation: A grid box is defined to encompass the active site of each kinase. The center of the grid is typically set to the coordinates of the co-crystallized ligand from the original PDB file, and the size is adjusted to cover the entire binding pocket.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The program samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the docking score. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.
Visualizing Molecular Interactions and Pathways
To better understand the context of this research, the following diagrams illustrate a typical kinase signaling pathway and the general workflow of a molecular docking study.
Caption: A simplified kinase signaling pathway and the mechanism of inhibition.
Caption: A general workflow for a molecular docking study.
Conclusion
This comparative guide, while based on hypothetical data, underscores the potential of this compound derivatives as a promising scaffold for the design of novel kinase inhibitors. The in silico docking studies, although virtual, provide a valuable starting point for identifying key structural features that may contribute to potent and selective kinase inhibition. Further experimental validation, including synthesis, in vitro kinase assays, and cellular activity studies, is necessary to confirm these computational predictions and to advance the development of this class of compounds as potential therapeutic agents.
Safety Operating Guide
Proper Disposal of 4-Methoxynicotinaldehyde: A Step-by-Step Guide
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of 4-Methoxynicotinaldehyde, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Hazard Information
Before handling this compound for disposal, it is crucial to be aware of its potential hazards.
Hazard Summary:
| Hazard Statement | Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1][2] |
| Causes skin irritation | Skin Irritation (Category 2)[3][4][5] |
| Causes serious eye irritation | Eye Irritation (Category 2)[1][3][5] |
| May cause respiratory irritation | STOT-Single Exposure (Category 3)[1][2][3][5] |
Essential Personal Protective Equipment (PPE):
Always wear the following PPE when handling this compound:
-
Protective Gloves: Inspect gloves for integrity before use.[4]
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn.[3]
-
Eye/Face Protection: Safety glasses or goggles are mandatory.[3][6]
II. Step-by-Step Disposal Protocol
Solid chemical waste such as this compound must be disposed of as hazardous waste through an established chemical waste program.[7][8] Do not dispose of this chemical down the drain or in regular trash.[4][7]
Experimental Protocol for Chemical Waste Segregation and Packaging:
-
Designate a Waste Container:
-
Transferring the Chemical Waste:
-
If dealing with a spill, carefully sweep the solid material to avoid creating dust.[4]
-
Place the swept-up material or any unwanted solid this compound into the designated waste container.
-
For contaminated materials (e.g., silica gel, absorbent pads), these are also considered hazardous waste and should be placed in the same container.[7]
-
-
Labeling the Waste Container:
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to request a waste pickup.[7]
-
Follow their specific procedures for scheduling a collection.
-
III. Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.pt [fishersci.pt]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. echemi.com [echemi.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistics for Handling 4-Methoxynicotinaldehyde
This guide provides immediate, essential safety and logistical information for the handling and disposal of 4-Methoxynicotinaldehyde. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety data for structurally similar compounds, such as 4-Methoxybenzaldehyde and 4-Methoxyacetophenone, and general best practices for handling hazardous chemicals in a laboratory setting. Always consult your institution's safety protocols and the specific SDS for any chemical before use.
Hazard Summary and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face | Chemical safety goggles or a full-face shield.[3][4][5] | Must meet ANSI Z.87.1 standards. A face shield is recommended when there is a risk of splashes.[6] |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Inspect gloves for damage before each use and replace them immediately if contaminated or torn.[4][6][7] |
| Body | Laboratory coat with long sleeves.[3][4] | A flame-resistant lab coat should be worn if working with flammable solvents.[3] |
| Footwear | Closed-toe and heel shoes made of impervious material.[3][4] | Protects against spills and falling objects. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[7][8] | A respirator may be required for large quantities or if engineering controls are insufficient.[6] |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires careful planning and execution from preparation to cleanup.
1. Preparation and Engineering Controls:
-
Before handling, review the available safety information and have a clear experimental plan.[8]
-
Ensure that a safety shower and eyewash station are readily accessible.[8]
-
All handling of solid this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[7][8][9]
2. Weighing and Transferring:
-
When weighing, do so in a fume hood.[9] Be mindful that air currents can affect balance accuracy and potentially disperse the powder.[9]
-
Use disposable bench covers to contain any potential spills.[9]
-
Use designated spatulas and weighing papers.
3. Dissolving:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the solvent is volatile, ensure the process is done within the fume hood.
4. Post-Handling and Cleanup:
-
Clean all contaminated surfaces with an appropriate solvent.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
Disposal Plan
Proper segregation and disposal of chemical waste are critical to ensure safety and environmental compliance.
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Collect unused this compound and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a dedicated, sealed, and clearly labeled container.[10] |
| Liquid Waste (Non-Halogenated Organic) | Labeled Non-Halogenated Organic Waste Container | Collect solutions of this compound in organic solvents that do not contain halogens in a designated carboy.[11] |
| Liquid Waste (Aqueous) | Labeled Aqueous Waste Container | Collect aqueous solutions containing this compound in a dedicated container. Do not mix with organic solvent waste.[11] |
| Sharps | Puncture-Proof Sharps Container | Any chemically contaminated sharps must be placed in a designated sharps container and labeled as hazardous waste.[12] |
General Disposal Guidelines:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[8][13]
-
Do not mix incompatible waste streams.[8]
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.[13][14]
-
Dispose of all chemical waste through your institution's environmental health and safety office.[1]
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. gz-supplies.com [gz-supplies.com]
- 4. cdc.gov [cdc.gov]
- 5. uah.edu [uah.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. benchchem.com [benchchem.com]
- 11. bucknell.edu [bucknell.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. nswai.org [nswai.org]
- 14. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
